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1,5,5-Trimethylpyrrolidine-2,4-dione Documentation Hub

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  • Product: 1,5,5-Trimethylpyrrolidine-2,4-dione
  • CAS: 53617-96-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,5,5-Trimethylpyrrolidine-2,4-dione from Basic Precursors

Abstract This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 1,5,5-trimethylpyrrolidine-2,4-dione, a substituted succinimide derivative. The synthesis is approached from funda...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 1,5,5-trimethylpyrrolidine-2,4-dione, a substituted succinimide derivative. The synthesis is approached from fundamental and readily available precursors, following a logical and efficient three-step pathway. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and the rationale behind procedural choices. The core strategy involves the initial construction of a gem-dimethyl substituted succinic acid backbone via malonic ester synthesis, followed by cyclization to an anhydride intermediate, and concluding with amination and cyclization to form the target N-methylated imide. Each step is supported by authoritative references and presented with the scientific rigor required for reproducible and scalable laboratory execution.

Introduction

The pyrrolidine-2,4-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. Its derivatives are known to exhibit a wide range of biological activities. The specific target of this guide, 1,5,5-trimethylpyrrolidine-2,4-dione, incorporates key structural features: an N-methyl group and a gem-dimethyl substitution at the C5 position. These features modulate the compound's lipophilicity, steric profile, and metabolic stability, making it a valuable synthon for more complex molecular architectures. This guide presents a robust and well-documented pathway to access this compound from elementary starting materials.

Synthetic Strategy and Retrosynthetic Analysis

A logical synthesis is best designed by working backward from the target molecule. The core of 1,5,5-trimethylpyrrolidine-2,4-dione is a five-membered imide ring.

  • Final Connection: An N-substituted imide is most classically and efficiently formed from the reaction of a cyclic anhydride with a primary amine. In this case, the N-methyl group points directly to the use of methylamine as a key reagent. The corresponding anhydride would be 2,2-dimethylsuccinic anhydride .

  • Anhydride Formation: Cyclic anhydrides are readily prepared from their corresponding dicarboxylic acids through dehydration.[1] Therefore, the direct precursor to the anhydride is 2,2-dimethylsuccinic acid .[2][3][4]

  • Dicarboxylic Acid Synthesis: The 2,2-dimethylsuccinic acid backbone, with its characteristic gem-dimethyl group, can be reliably constructed using the malonic ester synthesis .[2][5] This well-established method allows for the sequential alkylation of a malonate ester, in this case, with two methyl groups, followed by hydrolysis to yield the target dicarboxylic acid.

This multi-step approach is selected for its reliability, use of common laboratory reagents, and high-yielding transformations, providing a clear and validated path to the final product.

Synthetic_Workflow cluster_0 Overall Synthetic Pathway Start Diethyl Malonate Step1 Diethyl 2,2-Dimethylsuccinate Start->Step1 1. NaOEt, EtOH 2. 2x CH3I Step2 2,2-Dimethylsuccinic Acid Step1->Step2 KOH or NaOH (aq) Reflux, then H+ Step3 2,2-Dimethylsuccinic Anhydride Step2->Step3 Acetic Anhydride Heat (140 °C) Final 1,5,5-Trimethylpyrrolidine- 2,4-dione Step3->Final Methylamine (CH3NH2) Heat Mechanism Anhydride 2,2-Dimethylsuccinic Anhydride Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 Nucleophilic Attack Amine Methylamine (CH3NH2) Intermediate2 Ring-Opened Amide-Acid Intermediate1->Intermediate2 Ring Opening Intermediate2->invis1 Heat (-H2O) Product 1,5,5-Trimethylpyrrolidine-2,4-dione Water H2O invis1->Product

Sources

Exploratory

A-1. A-1. An In-Depth Technical Guide to the Spectroscopic Characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione, a heterocyclic compound of interest in synthetic chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione, a heterocyclic compound of interest in synthetic chemistry and drug development. The methodologies and interpretations detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust understanding of its structural and electronic properties. This document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols to ensure data integrity. Key spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are thoroughly examined. All procedural descriptions are supported by authoritative references to underscore the scientific principles at play.

Introduction: The Rationale for Spectroscopic Scrutiny

1,5,5-Trimethylpyrrolidine-2,4-dione is a substituted pyrrolidine derivative. The pyrrolidine-2,4-dione core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2] A precise and comprehensive structural elucidation is the bedrock upon which all further chemical and biological investigations are built. Spectroscopic analysis provides a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and electronic environment. This guide will systematically detail the application of key spectroscopic techniques to this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms. For 1,5,5-Trimethylpyrrolidine-2,4-dione, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Elucidating Proton Environments

Principle of the Experiment: ¹H NMR spectroscopy exploits the interaction of the magnetic moment of hydrogen nuclei with an external magnetic field. The precise frequency at which a proton resonates is influenced by its local electronic environment, an effect known as chemical shift (δ), measured in parts per million (ppm).[3]

Experimental Protocol: ¹H NMR of 1,5,5-Trimethylpyrrolidine-2,4-dione

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity 1,5,5-Trimethylpyrrolidine-2,4-dione in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[5]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Resonances:

Based on the structure of 1,5,5-Trimethylpyrrolidine-2,4-dione, we anticipate three distinct proton signals:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-CH₃~2.9 - 3.2Singlet3HThe methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group and the electronegative nitrogen atom.
C(5)-(CH₃)₂~1.4 - 1.6Singlet6HThese two methyl groups are chemically equivalent and are situated on a quaternary carbon, thus they appear as a single peak.
-CH₂-~2.6 - 2.8Singlet2HThe methylene protons are adjacent to two carbonyl groups, leading to significant deshielding. They are chemically equivalent and have no adjacent protons to couple with.

Note: Predicted chemical shifts are based on general principles and data from similar structures. Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle of the Experiment: ¹³C NMR spectroscopy functions on the same principles as ¹H NMR but observes the ¹³C isotope, which constitutes about 1.1% of natural carbon.[6] This technique provides a count of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[7]

Experimental Protocol: ¹³C NMR of 1,5,5-Trimethylpyrrolidine-2,4-dione

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A broadband proton-decoupled sequence is standard, which results in a spectrum of singlets for each unique carbon atom.[8] This simplifies the spectrum and enhances the signal-to-noise ratio.

Data Interpretation and Expected Resonances:

The structure of 1,5,5-Trimethylpyrrolidine-2,4-dione has five distinct carbon environments:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Amide)~175 - 180The amide carbonyl carbon is typically found in this region.
C=O (Ketone)~205 - 215The ketone carbonyl carbon is significantly deshielded and appears at a lower field.[9]
N-CH₃~25 - 30An aliphatic carbon attached to a nitrogen atom.
C(5)-(CH₃)₂~24 - 28Aliphatic methyl carbons.
-CH₂-~50 - 55The methylene carbon is deshielded by the two adjacent carbonyl groups.
C(5)~45 - 50The quaternary carbon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of the Experiment: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). The frequency of absorption is characteristic of the type of bond and its environment, making it an excellent tool for identifying functional groups.[10]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample like 1,5,5-Trimethylpyrrolidine-2,4-dione, the KBr pellet method is common.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

Data Interpretation and Expected Absorptions:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
C=O Stretch (Amide)~1700 - 1750StrongCharacteristic absorption for a five-membered ring amide (γ-lactam).
C=O Stretch (Ketone)~1740 - 1780StrongThe ring strain in the five-membered ring shifts the ketone stretch to a higher frequency.
C-H Stretch (Aliphatic)~2850 - 3000Medium-StrongCorresponds to the stretching of the C-H bonds in the methyl and methylene groups.
C-N Stretch~1180 - 1360MediumCharacteristic of the carbon-nitrogen bond in the amide.

The presence of two distinct, strong carbonyl peaks is a key diagnostic feature for the dione structure.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle of the Experiment: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected. This provides the exact molecular weight and clues to the molecule's structure from its fragmentation pattern.[12]

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce a strong signal for the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.

Data Interpretation and Expected Results:

  • Molecular Ion: The molecular formula of 1,5,5-Trimethylpyrrolidine-2,4-dione is C₇H₁₁NO₂. The expected monoisotopic mass is approximately 141.07898 Da.[13] A high-resolution mass spectrometer should detect the protonated molecule [M+H]⁺ at an m/z of approximately 142.08626.[13]

  • Fragmentation Pattern: Common fragmentation pathways for such cyclic structures may involve the loss of small neutral molecules like CO or cleavage of the ring. The specific fragmentation pattern can provide confirmatory structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Principle of the Experiment: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.[14] The wavelength of maximum absorbance (λ_max) can provide information about the electronic structure, particularly the presence of chromophores like carbonyl groups.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Data Acquisition: Record the absorbance spectrum over the range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Expected Absorptions:

  • n → π* Transition: The carbonyl groups in 1,5,5-Trimethylpyrrolidine-2,4-dione are expected to exhibit a weak absorption band in the UV region, corresponding to an n → π* electronic transition. This is typically observed between 270-300 nm for non-conjugated ketones and amides.[15]

  • π → π* Transition: A stronger π → π* transition is expected at a shorter wavelength, likely below 220 nm.[16]

The absence of significant absorption in the visible region (400-800 nm) would indicate that the compound is colorless.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound (1,5,5-Trimethylpyrrolidine-2,4-dione) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Aliquots for Analysis IR IR Spectroscopy Purification->IR Aliquots for Analysis MS Mass Spectrometry Purification->MS Aliquots for Analysis UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Aliquots for Analysis Proton_Env Proton Environments & Connectivity NMR->Proton_Env Carbon_Skeleton Carbon Skeleton NMR->Carbon_Skeleton Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Final_Structure Confirm Structure Proton_Env->Final_Structure Convergent Data Carbon_Skeleton->Final_Structure Convergent Data Functional_Groups->Final_Structure Convergent Data Molecular_Weight->Final_Structure Convergent Data Electronic_Transitions->Final_Structure Convergent Data

Caption: Workflow for spectroscopic characterization.

Conclusion

The multi-technique spectroscopic approach detailed in this guide provides a robust and self-validating framework for the characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione. By integrating data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a high-confidence structural assignment can be achieved. This comprehensive analysis is a critical first step in any research or development program involving this class of compounds.

References

  • ResearchGate. (n.d.). UV–vis spectrum (left) and cyclic voltammogram (right) of dione 8c. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Visible absorption spectra of pyranochromene-dione derivatives 3a,.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The UV-Vis absorption and (b) the fluorescent 3D spectra of 1H-indole-2,3-dione 0.05 mM. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,5-trimethylpyrrolidine-2,4-dione (C7H11NO2). Retrieved from [Link]

  • SDBS. (n.d.). ¹H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 28). 16.12 Conjugated Dienes and UV Light. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,5-Trimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0144193). Retrieved from [Link]

  • Unknown. (n.d.). ¹³C NMR Spectroscopy Basics. Retrieved from [Link]

  • MassBank. (2016, December 12). Organic compounds. Retrieved from [Link]

  • Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • PMC. (2021, December 3). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • PubMed. (2006, February 9). Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. Retrieved from [Link]

  • Save My Exams. (2025, January 19). Carbon-13 NMR (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • University of Oxford. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • Chemguide. (2014, November 15). the background to C-13 NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,5-trimethylpyrrolidin-3-one (C7H13NO). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • PubMed. (2001, December 15). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • NISCAIR. (n.d.). Facile synthesis and characterization of some new 5-arylidene-thiazolidine-2,4- diones and their antimicrobial. Retrieved from [Link]

  • Toyota Central R&D Labs., Inc. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. Retrieved from [Link]

Sources

Foundational

1H and 13C NMR spectral data of 1,5,5-Trimethylpyrrolidine-2,4-dione

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,5,5-Trimethylpyrrolidine-2,4-dione Abstract This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,5,5-Trimethylpyrrolidine-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,5,5-Trimethylpyrrolidine-2,4-dione. The pyrrolidine-2,4-dione core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Accurate structural elucidation is paramount for drug development and quality control, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.[3] This document offers a detailed prediction and rationale for the chemical shifts, multiplicities, and integration of each nucleus, grounded in established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data for this class of compounds, ensuring reproducibility and scientific integrity.

Introduction

The Pyrrolidine-2,4-dione Scaffold

The pyrrolidine ring is a versatile heterocyclic scaffold frequently employed in drug discovery due to its favorable physicochemical properties and its presence in numerous natural products.[4] When functionalized as a 2,4-dione, this scaffold presents unique electronic and steric characteristics that can be leveraged to design potent and selective therapeutic agents, with reported activities including antimicrobial and antineoplastic properties.[1][5]

The Subject Molecule: 1,5,5-Trimethylpyrrolidine-2,4-dione

1,5,5-Trimethylpyrrolidine-2,4-dione (C₇H₁₁NO₂) is a specific derivative of this important class.[6] Its structure features a five-membered lactam ring containing two carbonyl groups, an N-methyl substituent, and a gem-dimethyl group at the C5 position. The precise characterization of this and related molecules is a critical step in any research or development pipeline.

The Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule.[7] ¹H NMR informs on the number of distinct proton types, their relative abundance (integration), and their connectivity through spin-spin coupling (multiplicity). ¹³C NMR complements this by revealing the carbon skeleton of the molecule.[8] Together, they allow for a complete and confident assignment of the molecular structure.

Molecular Structure and Symmetry Analysis

To predict an NMR spectrum, a thorough analysis of the molecule's symmetry is the foundational step. This determines the number of chemically non-equivalent nuclei, which dictates the number of expected signals.

Figure 1: Annotated structure of 1,5,5-Trimethylpyrrolidine-2,4-dione.

  • Proton (¹H) Environments:

    • N-CH₃: The three protons of the N-methyl group are equivalent.

    • C3-CH₂: The two protons of the methylene group are equivalent as there is no adjacent chiral center.

    • C5-(CH₃)₂: The six protons of the two methyl groups at the C5 position are equivalent due to free rotation around the C-C bond. They constitute a single chemical environment.

    • Total Predicted ¹H Signals: 3

  • Carbon (¹³C) Environments:

    • C2: Carbonyl carbon of the amide.

    • C4: Carbonyl carbon with more ketone-like character.

    • C3: Methylene carbon situated between two carbonyls.

    • C5: Quaternary carbon bonded to two methyl groups, a carbonyl, and the nitrogen.

    • N-CH₃: Methyl carbon attached to the nitrogen.

    • C5-(CH₃)₂: The two methyl carbons at C5 are equivalent.

    • Total Predicted ¹³C Signals: 6

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by three distinct singlets, reflecting the absence of vicinal protons for coupling.

Rationale for Assignments
  • Signal A (N-CH₃): Protons on a methyl group attached to a nitrogen within a lactam (amide) system are deshielded by the electronegativity of the nitrogen. Based on data for N-methylsuccinimide, this signal is expected around 2.9-3.1 ppm.[9]

  • Signal B (C3-CH₂): The methylene protons at C3 are positioned alpha to two electron-withdrawing carbonyl groups. This environment results in significant deshielding. In succinimide, the parent structure, these protons appear at ~2.77 ppm.[10] The cumulative effect in a dione system suggests a more downfield shift, likely in the 3.2-3.6 ppm range.[11]

  • Signal C (C5-(CH₃)₂): The gem-dimethyl protons at C5 are on a quaternary carbon. While typical aliphatic methyl protons appear around 0.9 ppm, the proximity to the C4 carbonyl group and the nitrogen atom will cause a moderate deshielding effect, shifting the signal downfield.[12] A chemical shift in the range of 1.3-1.6 ppm is anticipated.

Tabulated Summary of Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AN-CH₃ 2.9 – 3.1Singlet (s)3H
BC3-CH₂ 3.2 – 3.6Singlet (s)2H
CC5-(CH₃ )₂1.3 – 1.6Singlet (s)6H

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments.

Rationale for Assignments
  • Carbonyl Carbons (C2, C4): Carbonyl carbons are the most deshielded, appearing far downfield.[13] The amide carbonyl (C2) is expected in the 175-180 ppm range, similar to N-methylsuccinimide (~177 ppm).[9] The C4 carbonyl, being adjacent to a quaternary carbon, may exhibit more ketone-like character and could be shifted slightly further downfield, potentially in the 180-185 ppm range.

  • Methylene Carbon (C3): This carbon is alpha to two carbonyl groups, which strongly deshields it. A chemical shift in the range of 50-55 ppm is a reasonable prediction.

  • Quaternary Carbon (C5): Quaternary carbons generally show weaker signals.[14] Its position adjacent to a carbonyl and nitrogen suggests a chemical shift between 45-55 ppm.

  • N-Methyl Carbon (N-CH₃): The carbon of an N-methyl group in an amide typically resonates in the 25-30 ppm region.[9]

  • Gem-Dimethyl Carbons (C5-(CH₃)₂): These aliphatic carbons are the most shielded. The influence of the adjacent quaternary center and the C4-carbonyl group suggests a shift in the 20-28 ppm range.[15]

Tabulated Summary of Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

AssignmentPredicted Chemical Shift (δ, ppm)Notes
C 4=O180 – 185Ketone-like carbonyl
C 2=O175 – 180Amide-like carbonyl
C 3H₂50 – 55Methylene between two carbonyls
C 5(CH₃)₂45 – 55Quaternary carbon, may be weak
N-C H₃25 – 30N-Alkyl carbon
C5-(C H₃)₂20 – 28Gem-dimethyl carbons

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for obtaining high-fidelity NMR spectra. The causality behind each step is explained to ensure both technical accuracy and field-proven insight.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 1,5,5-Trimethylpyrrolidine-2,4-dione. Rationale: This concentration provides a good signal-to-noise ratio in a reasonable number of scans without causing solubility or viscosity issues.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a standard, relatively non-polar solvent that solubilizes many organic compounds and has a simple, well-defined residual solvent signal.[16] TMS provides a universally recognized internal reference standard (δ = 0.00 ppm). For studying hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.[17]

  • Transfer and Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the tube. Rationale: Undissolved solids will degrade spectral quality by causing magnetic field inhomogeneity, leading to broad lineshapes.

Instrumentation and Parameters
  • Instrument: A 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving closely spaced peaks and for ¹³C NMR, which is inherently less sensitive.[18]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds. Rationale: Allows for the decay of the free induction decay (FID) to near zero, ensuring high resolution.

    • Relaxation Delay (D1): 2-5 seconds. Rationale: Ensures longitudinal relaxation is mostly complete before the next pulse, allowing for accurate integration.

    • Number of Scans (NS): 8-16 scans. Rationale: Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30). Rationale: Proton decoupling simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal of protonated carbons.[8]

    • Spectral Width (SW): ~240 ppm. Rationale: Covers the entire expected range of organic carbon chemical shifts.

    • Relaxation Delay (D1): 2 seconds. Rationale: A standard delay for qualitative spectra.

    • Number of Scans (NS): 1024-4096 scans. Rationale: A significantly higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[8]

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform. Rationale: This function improves the signal-to-noise ratio at the slight expense of resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction. Rationale: Correct phasing and a flat baseline are essential for accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acq_h1 Acquire ¹H Spectrum (zg30, 16 scans) tune->acq_h1 acq_c13 Acquire ¹³C Spectrum (zgpg30, 2048 scans) tune->acq_c13 process Fourier Transform (Line Broadening) acq_h1->process acq_c13->process correct Phase & Baseline Correction process->correct reference Reference Spectra (TMS, CDCl₃) correct->reference interpret Spectral Interpretation & Structural Assignment reference->interpret

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of 1,5,5-Trimethylpyrrolidine-2,4-dione. The predicted spectra are simple and highly characteristic, with three singlets in the ¹H domain and six distinct signals in the ¹³C domain. The provided rationales for chemical shift assignments, based on fundamental principles and comparative data, offer a solid basis for experimental verification. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectral data for this and structurally related compounds, ensuring confidence in their structural assignments for applications in medicinal chemistry and materials science.

References

  • Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.
  • Schneider, W. G. (1962). Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar.
  • Bhacca, N. S., & Williams, D. H. (1964). Solvent effects in N.M.R. spectroscopy. I. Chemical shifts induced by benzene in some steroidal ketones and acetates. Tetrahedron Letters, 5(45), 3127-3132.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2971-3009.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 43(1), 33-44.
  • Al-Rawi, J. M. A., Elias, S. S., & Elias, D. S. (2013). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. ResearchGate. [Link]

  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley and Sons.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra. [Link]

  • PubChemLite. (n.d.). 1,5,5-trimethylpyrrolidine-2,4-dione (C7H11NO2). [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • University of Arizona. (n.d.). 13 Carbon NMR. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Thuy, T. T., Dung, P. T. P., & Van, T. N. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1146–1154. [Link]

  • Kwan, E. E. (2012). Lecture 2: The Chemical Shift. Harvard University.
  • Al-Hiari, Y. M., Qaisi, A. M., Abu-Zarga, M. H., & Darwish, R. M. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937.
  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. [Link]

  • Singh, R., Kaur, M., & Kumar, D. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Pharmaceutical and Biological Archives, 6(4), 1-5.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Ciaffaglione, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5,5-Trimethylpyrrolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 1,5,5-Trimethylpyrrolidine-2,4-dione is a heterocyclic compound belonging to the pyrrolidine-2,4-dione...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1,5,5-Trimethylpyrrolidine-2,4-dione is a heterocyclic compound belonging to the pyrrolidine-2,4-dione class. This class of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of the key physicochemical properties of 1,5,5-Trimethylpyrrolidine-2,4-dione, including its structural characteristics, and predicted solubility, and lipophilicity. Furthermore, this guide details standardized, field-proven experimental protocols for the determination of these properties, offering a robust framework for its characterization in a research and development setting.

Introduction and Chemical Identity

1,5,5-Trimethylpyrrolidine-2,4-dione is a five-membered nitrogen-containing heterocyclic compound with a dione functional group. The pyrrolidine-2,4-dione core is a prevalent scaffold in a variety of biologically active molecules. The presence of methyl groups at the 1 and 5 positions influences the compound's steric and electronic properties, which in turn affect its reactivity, solubility, and interaction with biological targets.

The accurate characterization of its physicochemical properties is a critical first step in any research or development endeavor. These properties govern the compound's behavior in different environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Chemical Structure:

Figure 1: Chemical structure of 1,5,5-Trimethylpyrrolidine-2,4-dione.

Core Physicochemical Properties

Due to the limited availability of experimental data for 1,5,5-Trimethylpyrrolidine-2,4-dione, the following table includes predicted values from reputable computational models. These predictions provide a valuable starting point for experimental design.

PropertyPredicted ValueMethod/Source
Molecular Formula C₇H₁₁NO₂-
Molecular Weight 141.17 g/mol -
XLogP3 0.4PubChem
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not available-

Note: The absence of experimental data highlights the need for the rigorous application of the characterization protocols outlined in this guide.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a robust framework for determining the key physicochemical properties of 1,5,5-Trimethylpyrrolidine-2,4-dione.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2°C) is indicative of a pure compound.

Experimental Workflow:

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record T_initial (first liquid appears) meas3->meas4 meas5 Record T_final (all solid disappears) meas4->meas5 analysis1 Report melting point range (T_initial - T_final) meas5->analysis1 analysis2 Repeat for a total of 3 measurements analysis1->analysis2 analysis3 Assess purity based on range width analysis2->analysis3

Figure 2: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Finely grind a small amount of 1,5,5-Trimethylpyrrolidine-2,4-dione. Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1][2]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3]

  • Heating: Heat the sample rapidly to approximately 15°C below the expected melting point (if unknown, a preliminary rapid determination is advised). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as the range between T_initial and T_final.[2]

  • Replicates: Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is critical for accurate determination, allowing the temperature of the heating block and the sample to equilibrate.

  • Using a finely ground powder ensures uniform heat distribution throughout the sample.

Solubility Assessment

Determining the solubility in various solvents is essential for formulation development and for designing reaction conditions.

Experimental Workflow:

G Solubility Assessment Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to a known volume of solvent prep2 Prepare samples for various solvents (e.g., water, buffer, ethanol) prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-48h prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant (0.45 µm filter) equil2->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Report solubility (e.g., in mg/mL or µg/mL) analysis2->analysis3

Figure 3: Workflow for solubility assessment.

Step-by-Step Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of 1,5,5-Trimethylpyrrolidine-2,4-dione to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Separation: Allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Reporting: Express the solubility in appropriate units, such as mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[5]

  • A prolonged equilibration time is necessary to ensure that the dissolution process has reached a steady state.

  • Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 1,5,5-Trimethylpyrrolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[7]

Step-by-Step Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.[8] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts (in ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the coupling patterns in the ¹H spectrum and the chemical shifts in both spectra to confirm the structure of 1,5,5-Trimethylpyrrolidine-2,4-dione. 2D NMR experiments like COSY and HSQC can be employed for more complex structural elucidation.[9]

Causality Behind Experimental Choices:

  • Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.

  • Higher field strength spectrometers provide better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in 1,5,5-Trimethylpyrrolidine-2,4-dione. Key expected vibrations include:

    • C=O stretching (dione)

    • C-N stretching (lactam)

    • C-H stretching and bending (methyl and methylene groups)

Causality Behind Experimental Choices:

  • ATR-FTIR is a rapid and convenient technique for solid samples, requiring minimal sample preparation.[11]

  • The fingerprint region (below 1500 cm⁻¹) is particularly useful for confirming the identity of the compound by comparison with a reference spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile and thermally stable compounds.[12]

Experimental Workflow:

G GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) prep2 Filter if necessary prep1->prep2 gc1 Inject sample into GC prep2->gc1 gc2 Separate components on a capillary column gc1->gc2 ms1 Ionize eluting components (e.g., by Electron Impact) gc2->ms1 ms2 Detect fragments based on mass-to-charge ratio ms1->ms2 analysis1 Identify molecular ion peak (M+) ms2->analysis1 analysis2 Analyze fragmentation pattern analysis1->analysis2 analysis3 Determine purity from chromatogram peak areas analysis1->analysis3

Figure 4: Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC system. The components of the sample are separated based on their volatility and interaction with the stationary phase of the capillary column. A temperature gradient is typically used to elute compounds with different boiling points.[13]

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting chromatogram indicates the purity of the sample, with the area of each peak corresponding to the relative amount of that component. The mass spectrum of the main peak should show a molecular ion corresponding to the molecular weight of 1,5,5-Trimethylpyrrolidine-2,4-dione (141.17 m/z), and the fragmentation pattern can be used to further confirm its structure.

Causality Behind Experimental Choices:

  • The choice of the GC column's stationary phase is critical for achieving good separation of the target compound from any impurities.

  • Electron impact ionization provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.

Conclusion

A comprehensive understanding of the physicochemical properties of 1,5,5-Trimethylpyrrolidine-2,4-dione is indispensable for its successful application in research and drug development. This guide has provided an overview of its key properties, emphasizing the use of predictive data in the absence of extensive experimental values. The detailed, step-by-step protocols for melting point determination, solubility assessment, and analytical characterization using NMR, FTIR, and GC-MS offer a robust and scientifically sound framework for researchers to generate reliable data. By adhering to these methodologies, scientists can ensure the quality and consistency of their work, paving the way for further exploration of the potential of this and related compounds.

References

  • University of Colorado Boulder. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Al-Badr, A. A. (2021). Experiment (1) Determination of Melting Points. King Saud University.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Wang, Y., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017).
  • Pesek, J. J., & Matyska, M. T. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Emwas, A.-H., et al. (2021).
  • Morais, C. M. S., et al. (2007). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net.
  • Morais, C. M. S., et al. (2007). FTIR study of five complex β-lactam molecules. Journal of Molecular Structure.
  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • da Silva, J. C. C., et al. (2025). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies.
  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • European Union Reference Laboratory for alternatives to animal testing. (2021).
  • Corrias, F., et al. (2022).
  • da Silva, J. C. C., et al. (2025). (PDF) Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques.
  • Zenkevich, I. G., & Kosman, V. M. (1997). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Retrieved from [Link]

  • Wodyński, A., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules.
  • Pharmaffiliates. (n.d.). CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,5,5-Trimethylimidazolidine-2,4-dione. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Spetea, M., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.
  • Shin, H. K., et al. (2016). Predicting ADME Properties of Chemicals. In Computational Methods for Drug Design and Discovery.
  • Nguyen, T. L. H., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Physicochemical property and drug like characters. Retrieved from [Link]

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Foundational

Quantum chemical calculations for 1,5,5-Trimethylpyrrolidine-2,4-dione

Technical Guide: Quantum Chemical Characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione Executive Summary This technical guide outlines a rigorous computational framework for the structural and thermodynamic character...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quantum Chemical Characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione

Executive Summary This technical guide outlines a rigorous computational framework for the structural and thermodynamic characterization of 1,5,5-Trimethylpyrrolidine-2,4-dione. As a derivative of tetramic acid (pyrrolidine-2,4-dione), this molecule presents specific challenges regarding tautomeric equilibria, ring puckering, and solvent-dependent stability. Unlike naturally occurring 3-acyltetramic acids, which are stabilized by intramolecular hydrogen bonding, this N-methylated, C3-unsubstituted analog relies heavily on solvation and steric factors (gem-dimethyl group at C5) to dictate its preferred state. This guide provides a self-validating protocol using Density Functional Theory (DFT) to predict its reactivity, pKa, and spectroscopic signatures (IR/NMR).

Part 1: Molecular Architecture & Tautomeric Landscapes

The core challenge in modeling 1,5,5-Trimethylpyrrolidine-2,4-dione lies in accurately describing its prototropic tautomerism. The molecule consists of a five-membered heterocyclic ring with three potential tautomeric forms relevant to drug development and synthetic stability.

The Tautomeric Triad:

  • Diketo Form (K): The 2,4-dioxo species. Typically the most stable in the gas phase and non-polar solvents.

  • Enol-4 Form (E4): 4-hydroxy-1,5,5-trimethyl-2,5-dihydro-1H-pyrrol-2-one. Formed by proton transfer from C3 to O4.

  • Enol-2 Form (E2): 2-hydroxy-1,5,5-trimethyl-4,5-dihydro-1H-pyrrol-4-one. Formed by proton transfer from C3 to O2.

Structural Nuance: The gem-dimethyl group at C5 introduces steric bulk adjacent to the C4 carbonyl, potentially destabilizing the E4 tautomer relative to E2 or K forms due to eclipsing interactions in the planar enol ring. Furthermore, the N-methyl group prevents the formation of intermolecular amide hydrogen bond networks often seen in secondary amides.

Tautomerism Diketo Diketo Form (K) (C3-CH2, C2=O, C4=O) TS1 TS-1 (Proton Transfer C3 -> O4) Diketo->TS1 +ΔG‡ TS2 TS-2 (Proton Transfer C3 -> O2) Diketo->TS2 +ΔG‡ TS1->Diketo Enol4 Enol-4 Form (E4) (C3=C4-OH) TS1->Enol4 Enol4->TS1 Enol2 Enol-2 Form (E2) (C3=C2-OH) TS2->Enol2

Figure 1: Tautomeric equilibrium pathways for 1,5,5-Trimethylpyrrolidine-2,4-dione. The Diketo form serves as the thermodynamic anchor.

Part 2: Computational Methodology (The Protocol)

To ensure scientific integrity, this protocol employs a "High-Level/Low-Cost" composite approach: initial screening with robust DFT functionals followed by high-accuracy energy refinement.

Step 1: Conformational Search & Geometry Optimization

Before assessing electronics, the conformational space of the five-membered ring (envelope vs. twisted puckering) must be sampled.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
    B97X-D (Includes dispersion corrections, critical for the gem-dimethyl interactions).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: IEF-PCM (Implicit) using Water (

    
    ) and Chloroform (
    
    
    
    ) to mimic biological and extraction environments.

Expert Insight: Do not rely on B3LYP alone for this molecule. The dispersion interactions between the C5-methyls and the C4-carbonyl oxygen (in the diketo form) are significant.


B97X-D reduces the error in relative tautomer energies by ~1-2 kcal/mol compared to B3LYP.
Step 2: Vibrational Frequency Analysis (IR Validation)

Frequency calculations serve two purposes: confirming the stationary point (zero imaginary frequencies) and generating IR spectra for experimental validation.

  • Scaling Factor: 0.954 (for

    
    B97X-D/6-311++G(d,p)) to correct for anharmonicity.
    
  • Key Diagnostic Bands:

    • Diketo: Distinct doublet of carbonyl stretches around 1700–1760 cm⁻¹.

    • Enol: Appearance of a broad O-H stretch (3200–3500 cm⁻¹) and a C=C stretch (1600–1650 cm⁻¹).

Step 3: NMR Shielding Tensors (GIAO Method)

Since 1,5,5-trimethylpyrrolidine-2,4-dione lacks a chromophore for UV-Vis distinctiveness, NMR is the primary validation tool.

  • Method: GIAO (Gauge-Independent Atomic Orbital).

  • Level: mPW1PW91/6-311+G(2d,p) (Standard for high-accuracy NMR).

  • Reference: TMS (Tetramethylsilane) calculated at the same level.

Part 3: Thermochemistry & Stability Analysis

Data presentation is critical for decision-making. The following table structure is recommended for reporting the relative Gibbs Free Energy (


) of the tautomers.

Table 1: Predicted Relative Stabilities (298.15 K)

Tautomer

(kcal/mol)

(kcal/mol)
Dipole Moment (Debye)Boltzmann Pop. (Water)
Diketo (K) 0.00 (Ref)0.002.45> 95%
Enol-4 (E4) +4.20+1.504.10~ 4%
Enol-2 (E2) +5.80+2.103.85< 1%

Note: Values are illustrative estimates based on general tetramic acid behaviors. Actual calculations must be performed to populate this table.

Self-Validating Logic: If the calculated


 between K and E4 is < 2 kcal/mol in water, the NMR spectrum must show averaged signals or distinct minor peaks (slow exchange) depending on the proton transfer barrier. If only one set of peaks is observed experimentally, and the calculation predicts a mixture, the solvation model (likely specific hydrogen bonding with water) is insufficient and explicit water molecules must be added (Microsolvation).

Part 4: Experimental Workflow Visualization

The following diagram details the logical flow from structure generation to experimental validation.

Workflow Start Input Structure: 1,5,5-Trimethylpyrrolidine-2,4-dione ConfSearch Conformational Search (Force Field / Semi-empirical) Start->ConfSearch OptGas Geometry Opt (Gas Phase) wB97X-D/def2-TZVP ConfSearch->OptGas Freq Freq Analysis (Check Imaginary Freqs) OptGas->Freq Solvation Solvation (SMD Model) Water / DMSO / CHCl3 Freq->Solvation Branch1 Thermodynamics (Delta G, pKa) Solvation->Branch1 Branch2 Spectroscopy (GIAO-NMR, Anharmonic IR) Solvation->Branch2 Validation Compare with Exp. Data (IR/NMR) Branch2->Validation Validation->OptGas Refine Model if Error > 5%

Figure 2: Computational workflow for the structural and spectroscopic validation of the target molecule.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615.

  • Jeong, Y., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[1] Beilstein Journal of Organic Chemistry, 18, 1140–1153. (Provides comparative DFT benchmarks for pyrrolidine-dione rings).

  • NIST Chemistry WebBook. 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione (Structural analog data for validation).

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Exploratory

Technical Guide: Biological Screening of 1,5,5-Trimethylpyrrolidine-2,4-dione

Topic: Initial Biological Screening of 1,5,5-Trimethylpyrrolidine-2,4-dione Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Characterization of the Tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Biological Screening of 1,5,5-Trimethylpyrrolidine-2,4-dione Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Characterization of the Tetramic Acid Core Scaffold

Executive Summary

1,5,5-Trimethylpyrrolidine-2,4-dione represents a structurally simplified, "privileged" scaffold within the tetramic acid (2,4-pyrrolidinedione) class. Unlike complex natural products (e.g., reutericyclin, tenuazonic acid) which possess lipophilic 3-acyl side chains, this molecule serves as a hydrophilic core model .

Screening this compound is critical for two reasons:

  • Baseline Toxicity: Establishing the intrinsic cytotoxicity of the ring system before derivatization.

  • Chelation Interference: Tetramic acids are potent metal chelators (pKa ~2–4). This core is often used to control for "false positive" biological activity caused by non-specific metal stripping (e.g., iron or magnesium depletion) in assay media.

This guide outlines a rigorous Tier 1 and Tier 2 screening cascade designed to distinguish specific pharmacological target engagement from non-specific physicochemical effects.

Physicochemical Pre-Screening (Critical Step)

Before biological introduction, the compound’s unique tautomeric and acidic nature must be managed to prevent assay artifacts.

Tautomerism and Solubility

The 1,5,5-trimethyl substitution pattern blocks the nitrogen (N1) and the C5 position, leaving the C3 position as the sole site of enolization.

  • Acidity: The C3 proton is highly acidic (pKa ≈ 2.5–3.5).[1] In physiological buffers (pH 7.4), the compound exists almost exclusively as a mono-anion.

  • Solubility: High solubility in DMSO and polar solvents; moderate-to-high water solubility as a salt.

Protocol: Stock Preparation

  • Solvent: Dissolve neat solid in 100% DMSO to a concentration of 50 mM .

  • Storage: Store at -20°C. Note: Avoid repeated freeze-thaw cycles as tetramic acids can undergo oxidative ring-opening over time.

  • Working Solution: Dilute to 2x concentration in the specific assay media immediately before use.

Metal Chelation Validation (The "False Positive" Check)

Since tetramic acids chelate divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) and trivalent iron (Fe³⁺), activity in biological assays can sometimes be reversed by adding excess metals.

DOT Diagram: Physicochemical Interaction Logic

ChelationLogic Compound 1,5,5-Trimethyl pyrrolidine-2,4-dione Enol Enolate Anion (Physiological pH) Compound->Enol Deprotonation (pKa ~3) Chelate Metal Complex (M2+ / M3+) Enol->Chelate + Fe3+, Mg2+, Zn2+ AssayEffect Assay Interference (False Positive) Chelate->AssayEffect Metal Depletion

Figure 1: Mechanism of potential assay interference via metal sequestration.

Tier 1: Antimicrobial Screening (MIC Determination)

The primary biological application of tetramic acids is antibiotic activity. However, the core 1,5,5-trimethyl scaffold often lacks the lipophilicity required to penetrate bacterial membranes. This screen serves as a negative control baseline.

Experimental Design
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

    • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Controls: Vancomycin (Pos), DMSO (Neg), Compound + 50 µM FeCl₃ (Chelation Control).

Protocol: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Why Cation-Adjusted? Standard MHB may vary in cation content. Because the compound chelates Mg²⁺ and Ca²⁺ (essential for bacterial outer membrane stability), using non-standardized media yields irreproducible data.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilution of 1,5,5-trimethylpyrrolidine-2,4-dione (Range: 256 µg/mL to 0.5 µg/mL).

  • Chelation Check (Crucial): In duplicate rows, add 50 µM FeCl₃ to the media.

    • Logic: If the compound kills bacteria only by starving them of iron, adding excess iron will abolish the activity.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀ absorbance.

Data Interpretation Table:

ObservationInterpretationAction
MIC > 128 µg/mL Inactive CoreProceed to derivatization (add lipophilic tail).
MIC < 10 µg/mL Highly ActiveRed Flag: Check chelation control immediately.
Activity Lost with Fe³⁺ Siderophore-like mechanismActivity is likely due to media depletion, not target inhibition.

Tier 2: Cytotoxicity Profiling (Mammalian)

To determine the Selectivity Index (SI), the toxicity against mammalian cells must be measured. The 1,5,5-trimethyl core is generally expected to be low-toxicity compared to its 3-acyl derivatives.

Assay Selection: MTT vs. CellTiter-Glo
  • Recommendation: Use CellTiter-Glo (ATP) .

  • Reasoning: Tetramic acids can reduce tetrazolium salts (MTT/MTS) chemically due to their enol functionality, leading to false "viable" signals. ATP luminescence is less prone to this chemical interference.

Protocol: HEK293 Cytotoxicity Screen
  • Seeding: Seed HEK293 (human embryonic kidney) cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Dosing: Add compound (0.1 µM – 100 µM) in DMEM + 10% FBS.

  • Duration: Incubate for 48 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins dark.

  • Calculation:

    
    
    
    
    

Tier 3: Mechanistic Deconvolution (The CAS Assay)

If the compound shows biological activity, you must verify if it acts as a siderophore (iron carrier). The Chrome Azurol S (CAS) assay detects iron mobilization.

DOT Diagram: Screening Workflow

ScreeningCascade Start Compound Library (1,5,5-Trimethyl Core) Solubility Solubility & Stability (DMSO/Buffer Check) Start->Solubility Tier1 Tier 1: Antimicrobial (MIC) (+/- Iron Supplement) Solubility->Tier1 Decision1 Active? Tier1->Decision1 Tier2 Tier 2: Cytotoxicity (HEK293 ATP Assay) Decision1->Tier2 Yes (MIC < 64) Report Lead Optimization Report Decision1->Report No (Inactive) Tier3 Tier 3: CAS Assay (Siderophore Check) Tier2->Tier3 Tier3->Report

Figure 2: The biological screening cascade for tetramic acid derivatives.

Universal Siderophore Assay (CAS) Protocol
  • Reagent: Prepare CAS assay solution (Chrome Azurol S + Fe³⁺ + HDTMA). The solution is blue .

  • Test: Mix 100 µL of compound (100 µM) with 100 µL CAS solution.

  • Readout: If the compound removes iron from the CAS-dye complex, the color shifts from Blue -> Orange/Pink .

  • Result: A rapid color change confirms the compound is a strong chelator, validating the "false positive" hypothesis for any antimicrobial hits.

References

  • Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203–4221.[1] Link

  • Mo, X., et al. (2016). Design, Synthesis and Microbiological Evaluation of Ampicillin Tetramic acid Hybrid Antibiotics. PLOS ONE. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Jeong, Y. C., et al. (2020).[2] The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(11). Link

Sources

Foundational

Technical Guide: Discovery, Isolation, and Synthesis of Novel Pyrrolidine-2,4-dione Derivatives

Executive Summary This technical guide addresses the end-to-end workflow for the investigation of pyrrolidine-2,4-diones (tetramic acids). Unlike their symmetric 2,5-dione (succinimide) counterparts, pyrrolidine-2,4-dion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the end-to-end workflow for the investigation of pyrrolidine-2,4-diones (tetramic acids). Unlike their symmetric 2,5-dione (succinimide) counterparts, pyrrolidine-2,4-diones possess a unique electron-rich enolic system that confers distinct acidity (pKa ~3–4), metal-chelating capabilities, and potent biological activities ranging from antibiotic (e.g., reutericyclin) to herbicidal effects. This document details the bio-guided isolation of these labile scaffolds from natural sources, the resolution of their complex tautomeric NMR signals, and the gold-standard Lacey-Dieckmann synthetic protocol for accessing novel derivatives.

The Chemical Scaffold: Tetramic Acids vs. Succinimides

Before commencing isolation or synthesis, it is critical to distinguish the target scaffold. Pyrrolidine-2,4-dione is a tetramic acid . Its biological activity is largely driven by the keto-enol tautomerism at the C3 position, which allows it to mimic phosphate transition states and chelate divalent cations (


, 

) in enzyme active sites.
Tautomeric Equilibrium

The molecule exists in a rapid equilibrium between the keto and enol forms. In solution, this results in:

  • High Acidity: The enolic hydroxyl at C4 is acidic.

  • Solvent-Dependent NMR: In

    
    , the enol form often predominates but may broaden due to exchange. In 
    
    
    
    , strong hydrogen bonding can stabilize specific tautomers, sharpening signals.
FeaturePyrrolidine-2,4-dione (Tetramic Acid)Pyrrolidine-2,5-dione (Succinimide)
Electronic Character Electron-rich, acidic enolElectron-deficient, neutral imide
pKa ~3.0 – 4.5~9.6
Reactivity Nucleophilic at C3; Electrophilic at C2/C4Electrophilic at Carbonyls
Key Bio-Interaction Metal Chelation, Enol mimicryCovalent modification, H-bonding

Bio-Guided Isolation Strategy

Isolating tetramic acids from fungal (e.g., Aspergillus, Fusarium) or bacterial fermentation broths requires specific attention to pH due to their acidic nature. Standard neutral extractions often result in poor recovery of the ionized salt form.

Protocol: Acid-Phase Partitioning

Objective: Recover lipophilic tetramic acids from aqueous fermentation broth.

  • Fermentation: Cultivate strain (e.g., Streptomyces sp.) in ISP2 or starch-casein medium for 7–10 days.

  • Acidification (Critical Step):

    • Filter mycelia.

    • Adjust supernatant pH to 3.0 using

      
      . Rationale: This protonates the C4-enolate, rendering the molecule neutral and soluble in organic solvents.
      
  • Extraction: Partition immediately with Ethyl Acetate (EtOAc) (1:1 v/v, x3).

  • Fractionation:

    • Stationary Phase: Sephadex LH-20 (methanol) is preferred over Silica gel, as acidic silica can sometimes cause degradation or irreversible adsorption of the polar core.

    • Mobile Phase: Methanol or MeOH/DCM.

  • Purification (HPLC): Use a C18 Reverse-Phase column.

    • Mobile Phase Modifier: Water must contain 0.1% Formic Acid or TFA to suppress ionization and prevent peak tailing.

Workflow Visualization

IsolationWorkflow cluster_0 Extraction Phase cluster_1 Purification Phase Broth Fermentation Broth (pH 7) Acid Acidification (pH 3.0, HCl) Broth->Acid Protonation Extract EtOAc Partition Acid->Extract Organic Phase LH20 Sephadex LH-20 (Size Exclusion) Extract->LH20 Crude Extract HPLC RP-HPLC (0.1% Formic Acid) LH20->HPLC Active Fraction Pure Isolated Tetramic Acid HPLC->Pure

Caption: Acid-mediated extraction workflow ensuring protonation of the tetramic acid core for efficient organic phase recovery.

Structural Elucidation & Tautomeric Challenges

Identifying 2,4-diones is complicated by "breathing" signals in NMR.

Diagnostic NMR Signals ( and )[1][2]
  • The "Ghost" Proton: The enolic proton (OH at C4) often appears as a very broad singlet between

    
     11.0–14.0 ppm, or may be invisible due to rapid exchange.
    
  • C3 Proton: In the keto-form, the C3 protons appear as a doublet/multiplet (

    
     3.0–4.0). In the enol-form, C3 is quaternary.
    
  • Carbonyls: Look for two signals in

    
     NMR: Amide Carbonyl (~170 ppm) and Ketone/Enol Carbon (~190–200 ppm).
    

Experimental Fix: To resolve tautomers, run NMR experiments at -20°C to -40°C in


 to slow the exchange rate, or use 

to lock the tautomer via H-bonding.

Synthetic Access: The Lacey-Dieckmann Cyclization

For the generation of novel derivatives for Structure-Activity Relationship (SAR) studies, the Lacey-Dieckmann cyclization is the most robust method. It allows for the installation of chiral amino acid side chains with minimal racemization.

Protocol: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione

Based on Organic Syntheses 2019, 96, 400-417.

Reagents:

  • N-Protected Amino Acid Ester (e.g., N-Boc-L-Phenylalanine methyl ester).

  • Meldrum's Acid (or malonate half-ester).

  • Base: Sodium Methoxide (NaOMe) or LDA.

Step-by-Step Methodology:

  • Acylation: React the amino ester with a malonyl equivalent (e.g., mono-methyl malonate) using a coupling agent (EDC/HOBt) to form the N-malonyl amino ester .

  • Dieckmann Cyclization: Treat the intermediate with a base (NaOMe in MeOH). The methylene of the malonyl group attacks the ester carbonyl of the amino acid moiety.

    • Note: This forms the 3-methoxycarbonyl-pyrrolidine-2,4-dione intermediate.

  • Decarboxylation (The "Krapcho" Step): Reflux the intermediate in wet acetonitrile or aqueous acetic acid. The ester group at C3 is hydrolyzed and decarboxylated, yielding the final 5-substituted pyrrolidine-2,4-dione.

Synthetic Pathway Diagram

LaceyDieckmann Start Amino Acid Ester Coupling Acylation (Malonyl source) Start->Coupling Inter1 N-Malonyl Intermediate Coupling->Inter1 Base Dieckmann Cyclization (NaOMe) Inter1->Base Ring Closure Inter2 3-Ester-2,4-dione Scaffold Base->Inter2 Reflux Decarboxylation (Wet ACN, Reflux) Inter2->Reflux -CO2 Final Novel Pyrrolidine-2,4-dione Reflux->Final

Caption: The Lacey-Dieckmann cyclization pathway for synthesizing chiral tetramic acids from amino acid precursors.

Pharmacological Profiling (SAR)

Once isolated or synthesized, derivatives should be screened. Recent literature highlights three primary areas for 2,4-dione activity:

  • Antibacterial (Gram+): Lipophilic derivatives (e.g., 3-acyl chains) insert into bacterial membranes.

    • Assay: MIC against S. aureus (including MRSA).

  • Herbicidal: Interference with carotenoid biosynthesis (phytoene desaturase inhibition).

    • Assay: Chlorophyll bleaching in Chlamydomonas reinhardtii.

  • Antifungal: Disruption of cell wall integrity.

Data Presentation for SAR: When reporting novel derivatives, structure your data as follows:

Compound IDR-Group (C5)Acyl Chain (C3)MIC (S. aureus)

LogP (Calc)
TP-01 BenzylAcetyl4.02.1
TP-02 IsopropylDecanoyl0.54.5
Ref Reutericyclin--0.25--

References

  • Schobert, R., & Schlenk, A. (2008). Tetramic acids: structurally diverse natural products with high biological activity.[1] Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Link

  • Romero, A. E., et al. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 400-417. Link

  • Saito, S., et al. (1979). Nuclear Magnetic Resonance Spectroscopic Studies on the Tautomerism in Tetramic Acid Analogues. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Mo, T., et al. (2017). Novel pyrrolidine-2,4-dione derivatives... as potential antifungal agents.[2][3] RSC Advances, 7, 52027-52036. Link

  • Jeong, Y. C., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[3] Molecules, 26(16), 4956. Link

Sources

Protocols & Analytical Methods

Method

In Vitro Characterization of Pyrrolidinedione Anticonvulsants: Targeting T-Type Calcium Channels (Cav3.x)

Application Note: AN-702 Abstract & Introduction Pyrrolidinedione derivatives (e.g., ethosuximide, methsuximide) represent a critical class of anticonvulsants primarily used to treat absence seizures. Their therapeutic e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-702

Abstract & Introduction

Pyrrolidinedione derivatives (e.g., ethosuximide, methsuximide) represent a critical class of anticonvulsants primarily used to treat absence seizures. Their therapeutic efficacy is mechanistically linked to the inhibition of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) in thalamocortical neurons. Unlike high-voltage activated (HVA) channels, T-type channels activate at hyperpolarized potentials near the resting membrane potential, driving the "low-threshold spike" (LTS) responsible for the 3 Hz spike-and-wave oscillations seen in absence epilepsy.

This application note provides a rigorous, self-validating workflow for characterizing pyrrolidinedione compounds. We prioritize Whole-Cell Patch-Clamp Electrophysiology as the gold standard for potency determination (IC₅₀) and mechanism validation, supported by a High-Throughput Calcium Flux Assay for primary screening.

Compound Preparation and Management[1][2][3]

Pyrrolidinediones are generally lipophilic small molecules. Proper handling is essential to prevent precipitation, which causes false negatives in flow-based assays.

Solubility & Stock Preparation
  • Vehicle: Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%).

  • Stock Concentration: Prepare 100 mM stock solutions.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds may stick to plastics) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Working Solutions (Self-Validation Step)
  • Dilution: Serial dilutions should be performed in the assay buffer immediately prior to use.

  • Final DMSO Limit:

    • Patch Clamp: ≤ 0.1% v/v (High DMSO alters membrane capacitance and seal stability).

    • FLIPR/Flux: ≤ 0.5% v/v.

  • Visual Check: Inspect the highest concentration (e.g., 100 µM) under 10x microscopy. If crystals or turbidity are visible, sonicate or lower the concentration. Do not proceed with precipitated compounds.

Primary Protocol: Automated/Manual Whole-Cell Patch Clamp

Objective: Quantify the inhibition of recombinant human Cav3.2 (or Cav3.1) channels.[1][2][3][4][5][6][7][8][9] This is the definitive assay for pyrrolidinediones.

Cell Model
  • System: HEK293 cells stably expressing hCav3.2 (CACNA1H).

  • Culture: Maintain in DMEM/F12 + 10% FBS + Geneticin (G418) for selection.

  • Passaging: Cells must be <80% confluent. Over-confluent cells form gap junctions, compromising "space clamp" quality.

Recording Solutions

To isolate Ca²⁺ currents, we must eliminate K⁺ currents and use a charge carrier that maximizes signal-to-noise ratio.

ComponentInternal (Pipette) Solution (mM)External (Bath) Solution (mM)Function
Charge Carrier --10 BaCl₂ Barium permeates Cav channels better than Ca²⁺ and blocks K⁺ channels.
Main Salt 110 Cs-Methanesulfonate 140 NaClCs⁺ blocks internal K⁺ channels; Methanesulfonate improves seal stability.
Buffer 10 HEPES10 HEPESMaintains pH 7.3-7.4.
Chelator 10 EGTA--Buffers intracellular Ca²⁺ to prevent cytotoxicity.
Energy 4 Mg-ATP--Prevents channel run-down.
pH Adjust CsOH (to pH 7.2)NaOH (to pH 7.4)
Voltage Protocol (The Critical Factor)

T-type channels exhibit rapid voltage-dependent inactivation. A standard "resting" holding potential (-60 mV) will leave most channels inactivated, yielding no current.

  • Holding Potential (

    
    ): -100 mV . (Ensures channels are in the "closed-available" state).
    
  • Test Pulse: Depolarize to -20 mV for 100 ms.

  • Interval: 10-20 seconds (allows full recovery from inactivation).

  • Leak Subtraction: P/4 protocol is recommended to remove capacitive transients.

Experimental Workflow

The following diagram outlines the decision logic and workflow for the patch-clamp assay.

PatchClampWorkflow Start Cell Harvest (HEK-Cav3.2) GigaSeal Giga-Ohm Seal (>1 GΩ) Start->GigaSeal BreakIn Whole-Cell Access (R_series < 15 MΩ) GigaSeal->BreakIn Suction Stabilize Stabilization (5 mins @ -100mV) BreakIn->Stabilize Baseline Record Baseline (I_Ba > 500 pA) Stabilize->Baseline Run-down check Perfusion Compound Perfusion (3-5 mins) Baseline->Perfusion Apply Pyrrolidinedione Washout Washout (Reversibility Check) Perfusion->Washout Analysis Data Analysis (Peak Current Inhibition) Perfusion->Analysis Washout->Analysis

Figure 1: Electrophysiology workflow for Cav3.x recording. Green nodes indicate critical quality control checkpoints.

Secondary Protocol: High-Throughput Calcium Flux (FLIPR)

Objective: Rapidly screen library compounds to prioritize candidates for patch clamp. Note: Pyrrolidinediones are often low-potency (µM range) compared to nanomolar blockers. The assay window must be optimized.

Assay Setup
  • Plating: 50,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye (Molecular Devices) for 45-60 mins at 37°C.

    • Pro-Tip: Add 2.5 mM Probenecid to the dye buffer to inhibit anion transporters and prevent dye leakage.

  • Compound Addition: Add pyrrolidinedione compounds 15 mins prior to stimulation (incubation period).

Stimulation Strategy

T-type channels are Low Voltage Activated (LVA).[4] Standard high-KCl (e.g., 70mM) depolarizes cells to ~0mV, which activates both L-type and T-type channels.

  • Specificity Optimization: To target T-type specifically in a flux assay, use a lower KCl concentration (e.g., 30 mM KCl ) to achieve a milder depolarization (~ -40 mV), or use cell lines that only express Cav3.x (no endogenous L-type).

Screening Logic Diagram

ScreeningLogic Library Compound Library (Pyrrolidinediones) Incubation Compound Incubation (15 min) Library->Incubation Prep Dye Loading (Calcium-6 + Probenecid) Prep->Incubation Stimulus Stimulus Injection (30mM KCl) Incubation->Stimulus Read FLIPR Read (RFU vs Time) Stimulus->Read HitSelect Hit Selection (>50% Inhibition) Read->HitSelect

Figure 2: High-throughput screening logic. The stimulus step is optimized to preferentially activate LVA channels.

Data Analysis & Interpretation

Calculation of IC₅₀

For both assays, normalize data to Vehicle Control (0% inhibition) and Full Block Control (100% inhibition, e.g., 10 µM Mibefradil or 1 µM TTA-P2).



Fit the concentration-response curve using the four-parameter Hill equation:



Mechanistic Interpretation
  • State Dependence: If the IC₅₀ decreases (potency increases) when the holding potential is less negative (e.g., -80 mV vs -100 mV), the compound likely stabilizes the inactivated state . This is common for anticonvulsants.

  • Current Kinetics: Pyrrolidinediones typically reduce peak current amplitude without significantly altering the activation/inactivation kinetics (tau values).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Current Run-down Loss of intracellular factors or ATP depletion.Ensure internal solution contains 4mM Mg-ATP and 0.3mM GTP. Keep recording times <15 mins.
No Current (Patch) Holding potential too positive.T-type channels inactivate rapidly. Ensure

is -90 mV or -100 mV.
High Series Resistance Clogged pipette or poor break-in.Filter internal solution (0.22 µm). Use positive pressure when entering bath.
High Background (FLIPR) Dye leakage.Ensure Probenecid is fresh. Wash cells 3x after dye loading.

References

  • Gomora, J. C., et al. (2001). "Block of cloned human T-type calcium channels by succinimide antiepileptic drugs." Molecular Pharmacology.

  • Perez-Reyes, E. (2003). "Molecular physiology of low-voltage-activated t-type calcium channels."[10] Physiological Reviews.

  • Nanion Technologies. "Characterization of CaV3.2 (HEK293) on Nanion’s Patchliner." Application Note.

  • Sophion Bioscience. "HEK-CaV3.2 recordings on QPatch." Application Report.

  • Tringham, E., et al. (2012). "T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures." Science Translational Medicine.

Sources

Application

Application Note: A Practical Guide to the Development of Antimicrobial Agents from Pyrrolidine-2,4-dione Derivatives

Introduction: The Quest for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to return modern medicine to a pre-antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era. The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel chemical scaffolds that can be developed into effective therapeutics.[1] Among the diverse heterocyclic compounds explored in medicinal chemistry, the pyrrolidine ring is a prominent scaffold found in numerous natural products and pharmacologically active agents.[2][3] Specifically, derivatives of pyrrolidine-2,4-dione have emerged as a promising class of compounds, with studies demonstrating their potential against a range of bacterial and fungal pathogens.[3][4][5]

This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and preclinical development of antimicrobial agents derived from the pyrrolidine-2,4-dione core. We will traverse the critical path from chemical synthesis and characterization to robust biological evaluation, including antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. The protocols and insights herein are designed to be self-validating and grounded in established scientific principles, empowering research teams to efficiently identify and advance promising new drug candidates.

Section 1: Synthesis and Characterization of Pyrrolidine-2,4-dione Derivatives

The chemical tractability of the pyrrolidine-2,4-dione scaffold allows for the generation of diverse libraries of compounds, which is essential for establishing structure-activity relationships (SAR).[2][6] A common and effective method for synthesizing these derivatives involves the condensation of primary amines with substituted malonic esters or related precursors.[7][8]

Generalized Synthetic Protocol: Multi-component Reaction for Derivative Synthesis

Principle: This protocol outlines a one-pot synthesis that is often employed for its efficiency and ability to introduce diversity at multiple positions of the pyrrolidine-2,4-dione ring. Modifications and alternative routes are frequently reported in the literature.[4][9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an appropriate β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask, add a primary amine (1.1 eq) and an aldehyde (1.0 eq).

  • Catalysis: Introduce a catalyst, such as a Lewis acid or an organocatalyst (e.g., proline), to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expertise & Experience: The choice of solvent, catalyst, and temperature is critical and often needs to be optimized for different combinations of reactants. For instance, microwave-assisted synthesis can significantly reduce reaction times and improve yields for certain derivatives.

Overall Discovery Workflow

The journey from a chemical scaffold to a potential drug candidate is a multi-stage process. The following diagram illustrates the logical flow of experiments described in this guide.

Antimicrobial Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Safety & Mechanism cluster_2 Phase 3: Optimization Synthesis Synthesis of Pyrrolidine-2,4-dione Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization PrimaryScreen Primary Screening: Antimicrobial Activity (MIC) Characterization->PrimaryScreen Cytotoxicity Secondary Screening: Cytotoxicity (CC50) PrimaryScreen->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity MoA Mechanism of Action (MoA) Studies Selectivity->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Redesign

Caption: Workflow for developing antimicrobial agents from pyrrolidine-2,4-dione derivatives.

Section 2: Primary Screening - In Vitro Antimicrobial Susceptibility Testing

The first critical step in biological evaluation is to determine the potency of the synthesized compounds against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this purpose.[10]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[11] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh agar plate, pick several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Compound Preparation and Serial Dilution: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). b. In a 96-well plate, perform a two-fold serial dilution of the compounds. Typically, add 100 µL of broth to wells 2-11. Add 200 µL of the starting compound concentration (e.g., 256 µg/mL in broth) to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Trustworthiness & Self-Validation:

  • Positive Control: A known antibiotic is tested in parallel to ensure the assay is performing correctly and the microorganisms are susceptible.

  • Growth Control (Negative Control): This well contains only broth and inoculum, and must show robust growth.

  • Sterility Control: This well contains only broth and should remain clear, indicating no contamination.

MIC Assay Workflow start Start prep_inoculum Inoculum Preparation 1. Culture Microorganism 2. Suspend in Saline 3. Adjust to 0.5 McFarland 4. Dilute in Broth start->prep_inoculum prep_plate Plate Preparation 1. Add Broth to Wells 2-11 2. Add Compound to Well 1 3. Perform 2-fold Serial Dilution start->prep_plate inoculate Inoculate Plate (5 x 10^5 CFU/mL final) prep_inoculum->inoculate prep_plate->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Data Presentation: MIC Values

Results should be summarized in a clear, tabular format.

Compound IDR¹ GroupR² GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PPD-01PhenylH16>12864
PPD-024-Cl-PhenylH812832
PPD-03PhenylMethyl32>128128
PPD-044-Cl-PhenylMethyl16>12864
Ciprofloxacin--0.50.25NA
Fluconazole--NANA2

Section 3: Secondary Screening - Cytotoxicity Assessment

A potent antimicrobial agent is only useful if it is safe for the host. Therefore, assessing the cytotoxicity of lead compounds against mammalian cells is a crucial step.[13][14]

Protocol 3.1: MTT Assay for Mammalian Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells for vehicle control (e.g., 0.5% DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the Selectivity Index (SI) , a critical measure of therapeutic potential: SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbial target over host cells.

Data Presentation: Cytotoxicity and Selectivity Index
Compound IDS. aureus MIC (µg/mL)HEK293 CC₅₀ (µg/mL)Selectivity Index (SI)
PPD-0116>200>12.5
PPD-02815018.75
PPD-0332>200>6.25
PPD-041618011.25

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding how a compound kills a pathogen is vital for its development into a drug. MoA studies can guide lead optimization and predict potential resistance mechanisms. For pyrrolidine derivatives, several targets have been suggested, including enzymes involved in cell wall synthesis (e.g., Penicillin-Binding Proteins) and DNA replication (e.g., DNA gyrase).[3][9][16]

Workflow for Preliminary MoA Investigation

A tiered approach is recommended to narrow down the potential cellular target.

MoA Investigation Pathway cluster_1 Tier 2: Specific Target Assays ActiveCompound Active Compound with High Selectivity Index DNA DNA Synthesis (e.g., ³H-thymidine incorporation) ActiveCompound->DNA RNA RNA Synthesis (e.g., ³H-uridine incorporation) Protein Protein Synthesis (e.g., ³H-leucine incorporation) CellWall Cell Wall Synthesis (e.g., monitoring cell lysis) GyraseAssay DNA Gyrase Inhibition Assay DNA->GyraseAssay PBPAssay PBP Binding Assay CellWall->PBPAssay

Caption: A tiered workflow for investigating the antimicrobial mechanism of action.

Expertise & Experience:

  • Macromolecular Synthesis Assays: These assays use radiolabeled precursors to monitor the synthesis of DNA, RNA, protein, and cell wall components. A compound that specifically inhibits one of these pathways will cause a rapid halt in the incorporation of the corresponding radiolabel.

  • Specific Enzyme Assays: If a general pathway is implicated, the next step is to test the compound's effect on specific, validated enzymes within that pathway. For example, if cell wall synthesis is inhibited, a Penicillin-Binding Protein (PBP) competition assay could be performed.[9] If DNA synthesis is affected, an in vitro DNA gyrase supercoiling assay is a logical follow-up.[3]

Conclusion and Future Directions

This guide has provided a structured and robust methodology for the initial stages of antimicrobial drug discovery based on the pyrrolidine-2,4-dione scaffold. By following this workflow—from synthesis and characterization through systematic screening and preliminary MoA studies—researchers can efficiently identify compounds with promising antimicrobial activity and favorable safety profiles.

The most promising candidates, those with potent MIC values and high Selectivity Indices, can then be advanced to lead optimization. This next phase involves iterative chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability), guided by the SAR data gathered in these initial studies. Ultimately, this comprehensive approach increases the probability of translating a promising chemical scaffold into a clinically valuable antimicrobial agent.

References

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Methods in Molecular Biology URL
  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: MDPI URL
  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Springer Link URL
  • Title: Synthesis of pyrrolidine-2,4-diones(tetramic acids)
  • Title: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents Source: PubMed URL
  • Title: Reactions with pyrrolidine-2,4-diones, III (1).
  • Title: Synthesis of pyrrolidine-2,4-diones(tetramic acids)
  • Title: Antimicrobial Susceptibility Testing Protocols Source: Taylor & Francis eBooks URL
  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL
  • Title: Antimicrobial Susceptibility Testing Source: NCBI Bookshelf URL
  • Title: Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols Source: Benchchem URL
  • Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PMC URL
  • Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila Source: PMC URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL
  • Title: Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study Source: RSC Publishing URL
  • Title: Structure-activity relationship (SAR)
  • Title: Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S.
  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC URL
  • Title: Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P.

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 1,5,5-Trimethylpyrrolidine-2,4-dione Purity

Executive Summary & Scientific Rationale This application note details a robust, stability-indicating HPLC method for the purity analysis of 1,5,5-Trimethylpyrrolidine-2,4-dione (TMPD). TMPD belongs to the class of tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, stability-indicating HPLC method for the purity analysis of 1,5,5-Trimethylpyrrolidine-2,4-dione (TMPD).

TMPD belongs to the class of tetramic acid derivatives (pyrrolidine-2,4-diones). Unlike simple amides, these molecules exhibit significant acidity at the C-3 position (


) due to the resonance stabilization of the conjugate base between the C-2 and C-4 carbonyls. This physicochemical property introduces a critical analytical challenge: keto-enol tautomerism .

The Analytical Challenge: In neutral or unbuffered mobile phases, TMPD exists in a dynamic equilibrium between its keto and enol forms, leading to peak splitting, broad tailing, and irreproducible retention times.

The Solution: This protocol utilizes a low-pH ion-suppression strategy . By maintaining the mobile phase pH significantly below the


 (target pH 2.5), we force the equilibrium toward the protonated neutral form. This ensures sharp peak shape, consistent retention, and high sensitivity using UV detection at the carbonyl 

transition (210 nm).

Method Development Logic

The following diagram illustrates the causal link between the molecule's properties and the chosen chromatographic parameters.

MethodLogic Prop Molecule: 1,5,5-Trimethylpyrrolidine-2,4-dione (Tetramic Acid Class) Acidity Property: Acidic C-3 Proton (pKa ~ 4-5) Prop->Acidity Det Detection: UV 210 nm (Carbonyl Absorption) Prop->Det Tautomer Risk: Keto-Enol Tautomerism Peak Splitting Acidity->Tautomer Solution Strategy: Ion Suppression (pH < pKa) Tautomer->Solution MP Mobile Phase: 0.1% H3PO4 (pH 2.5) Solution->MP Col Column: C18 (End-capped) Resists Acidic Hydrolysis Solution->Col

Figure 1: Decision tree linking physicochemical properties of TMPD to method parameters.

Experimental Protocol

Reagents and Chemicals[3]
  • Reference Standard: 1,5,5-Trimethylpyrrolidine-2,4-dione (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer Component: Phosphoric Acid (85%, HPLC Grade) or Potassium Dihydrogen Phosphate (

    
    ).
    
  • Water: Milli-Q grade (

    
    ).
    
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area C18 provides necessary retention for polar heterocycles.
Mobile Phase A 10 mM

adjusted to pH 2.5 with

Suppresses ionization of C-3 proton; stabilizes keto form.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 10 µLStandard injection load.
Detection UV at 210 nm (Reference: 360 nm)Max absorbance for the dione chromophore.
Run Time 15 minutesSufficient for impurity elution.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.04060
10.04060
10.1955
15.0955
Standard and Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of TMPD into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.

Analytical Workflow

The following diagram outlines the step-by-step execution of the analysis, ensuring data integrity from weighing to reporting.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 25mg Sample Dissolve Dissolve in Diluent (90:10 Buffer:ACN) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Elution (pH 2.5) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calc Calculate Purity (Area %) Integrate->Calc

Figure 2: End-to-end analytical workflow for TMPD purity assessment.

Validation Strategy (ICH Q2(R2) Aligned)

To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R2) guidelines [1].[1][2]

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard 5 times and verify:

  • Retention Time (RT): ~6.5 min (RSD < 1.0%)

  • Tailing Factor (

    
    ):  0.9 – 1.2 (Crucial check for pH control)
    
  • Theoretical Plates (

    
    ):  > 5000
    
  • Precision (Area): RSD < 2.0%[3]

Specificity

Demonstrate that the method can distinguish TMPD from synthesis precursors (e.g., methylamine, dimethyl malonate derivatives) and degradation products.

  • Protocol: Inject individual impurities and perform forced degradation (acid, base, oxidation).

  • Acceptance: Resolution (

    
    ) > 1.5 between TMPD and nearest impurity.
    
Linearity
  • Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of TMPD into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Mobile phase pH is near

(~4.5).
Remake Mobile Phase A. Ensure pH is exactly 2.5.
Broad Tailing Secondary interactions with silanols.Use a high-quality "End-capped" C18 column. Increase buffer concentration to 20 mM.
Baseline Drift UV absorption of Phosphate at 210 nm.Ensure high-purity HPLC grade phosphate is used. Use a reference wavelength (360 nm) to subtract drift.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12202613, 1,5,5-trimethylpyrrolidine-2,4-dione. [Link][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Ion Suppression methodology).
  • Moosmann, B., et al. (2013). Separation of Tetramic Acid Derivatives by HPLC. Journal of Chromatography A. (Cited for general tetramic acid retention behavior).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of gem-disubstituted succinimides

Welcome to the technical support center for the synthesis of gem-disubstituted succinimides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem-disubstituted succinimides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this important chemical scaffold. The presence of two substituents on the same α-carbon introduces significant steric hindrance, often rendering standard synthetic protocols ineffective. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve your synthetic goals. gem-Disubstituted N-heterocycles are valuable motifs in medicinal chemistry, potentially improving the drug-like properties of small molecules.[1]

Section 1: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield is consistently low (<30%) when attempting to alkylate a pre-formed succinimide or its N-protected variant. What are the primary factors to investigate?

A1: Low yields in the alkylation of succinimide enolates are typically rooted in issues with deprotonation, steric hindrance, or competing side reactions. Let's break down the troubleshooting process.

  • Causality: The α-protons of a succinimide are acidic (pKa ~17-19 in DMSO), but generating the enolate in high concentration, especially with existing substitution, can be challenging. Furthermore, the incoming electrophile must approach a sterically congested carbon center, slowing the desired SN2 reaction and allowing side reactions to dominate.

  • Troubleshooting Workflow:

    G start Low Yield in Alkylation check_base 1. Re-evaluate Base Selection start->check_base check_conditions 2. Optimize Reaction Conditions check_base->check_conditions Is base strong & non-nucleophilic? check_electrophile 3. Assess Electrophile Reactivity check_conditions->check_electrophile Are conditions optimized for enolate stability? outcome Improved Yield check_electrophile->outcome Is electrophile reactive enough?

    Caption: Troubleshooting workflow for low-yield alkylation reactions.

  • Solutions & Recommendations:

    • Base Selection is Critical: Standard bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be insufficient.

      • Insight: Switch to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases are sterically bulky, which prevents them from acting as nucleophiles, and are strong enough to ensure complete deprotonation.

      • Action: Perform the deprotonation at low temperatures (-78 °C) in an anhydrous polar aprotic solvent like THF to generate the lithium enolate, then allow the reaction to slowly warm upon addition of the electrophile.

    • Solvent and Temperature Control:

      • Insight: The stability of the enolate and the rate of the SN2 reaction are highly dependent on the reaction environment.

      • Action: Use anhydrous THF or DME. The addition of a co-solvent like HMPA or DMPU can sometimes help to break up aggregates of the lithium enolate, increasing its reactivity, but handle these with appropriate safety precautions. Maintain low temperatures during enolate formation and electrophile addition to minimize side reactions like elimination or enolate decomposition.

    • Electrophile Choice:

      • Insight: Steric hindrance demands a highly reactive electrophile.

      • Action: Use more reactive alkylating agents. For example, an alkyl iodide is significantly more reactive than an alkyl chloride. For very hindered systems, consider using a more potent electrophile like an alkyl triflate.

    Table 1: Comparison of Conditions for Alkylation of 3-methylsuccinimide

ParameterCondition A (Problematic)Condition B (Optimized)Rationale for Improvement
Base NaHLiHMDS (1.1 eq.)Stronger, non-nucleophilic base ensures complete enolate formation.
Solvent DMFAnhydrous THFTHF is ideal for stabilizing lithium enolates at low temperatures.
Temperature 25 °C-78 °C to RTMinimizes side reactions and controls the exothermic deprotonation.
Electrophile Benzyl BromideBenzyl IodideI⁻ is a better leaving group than Br⁻, increasing the SN2 reaction rate.
Typical Outcome <20% Yield, multiple products>70% YieldControlled conditions favor the desired C-alkylation pathway.

Q2: I am attempting a one-pot synthesis from a gem-disubstituted succinic acid and an amine, but the reaction stalls at the intermediate succinamic acid, and I observe decomposition upon heating. How can I facilitate the final ring-closing dehydration?

A2: The cyclodehydration of a sterically hindered succinamic acid to the corresponding succinimide is often the rate-limiting step and requires specific activating agents to proceed under milder conditions.[2] High temperatures can lead to side reactions, including decarboxylation or retro-Michael reactions.

  • Causality: The intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl is sterically hindered. Thermal methods often require harsh conditions (e.g., >150 °C) that the molecule may not tolerate.[3]

  • Solutions & Recommendations:

    • Chemical Dehydrating Agents: Avoid relying solely on thermal water removal.

      • Insight: Acetic anhydride with a base like sodium acetate or triethylamine is a classic and effective method.[3] The acetic anhydride forms a mixed anhydride with the carboxylic acid, creating a highly activated electrophile for the intramolecular cyclization.

      • Action: After forming the succinamic acid, add acetic anhydride (2-3 equivalents) and a catalytic amount of sodium acetate. Heat gently (e.g., 80-100 °C) and monitor by TLC.

    • Carbodiimide Coupling Reagents:

      • Insight: Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in peptide synthesis to form amide bonds and are highly effective for intramolecular cyclizations. They activate the carboxylate, making it susceptible to nucleophilic attack.

      • Action: Dissolve the succinamic acid in a suitable solvent like DCM or THF. Add 1.1 equivalents of EDC or DCC and a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). Stir at room temperature. The primary drawback of DCC is the formation of dicyclohexylurea (DCU) precipitate, which can sometimes complicate purification.

    • Polyphosphate Ester (PPE):

      • Insight: PPE is a powerful dehydrating agent that can promote cyclization under relatively mild conditions. It is particularly useful for substrates that are sensitive to strongly acidic or basic conditions.[3]

      • Action: In a one-pot procedure, the succinic anhydride and amine can be refluxed, followed by the addition of PPE to drive the cyclization to completion.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to access gem-disubstituted succinimides?

A1: There are three primary strategies, each with its own advantages and challenges. The choice depends on the availability of starting materials and the desired substitution pattern.

G cluster_0 Primary Synthetic Strategies route1 Route 1: Alkylation Sequential addition of two alkyl groups to a succinimide enolate. route2 Route 2: Cyclization Formation of a gem-disubstituted succinic acid or derivative, followed by ring closure with an amine. route3 Route 3: Modern Catalysis e.g., Pd-catalyzed decarboxylative allylic alkylation for enantioselective synthesis.

Caption: Overview of synthetic routes to gem-disubstituted succinimides.

  • Route 1 (Alkylation): This involves the sequential deprotonation and alkylation of a succinimide precursor. It is conceptually straightforward but can be challenging due to the steric hindrance of the second alkylation step.

  • Route 2 (Cyclization): This involves first constructing the gem-disubstituted carbon backbone and then forming the succinimide ring. This is often more reliable for highly substituted systems. A common method is the reaction of a gem-disubstituted succinic anhydride with an amine.

  • Route 3 (Modern Catalytic Methods): Advanced methods, such as the palladium-catalyzed decarboxylative allylic alkylation developed by Stoltz and coworkers, allow for the highly enantioselective synthesis of chiral gem-disubstituted succinimides and related heterocycles.[4] This approach is powerful for accessing complex, chiral structures.

Q2: How can I achieve enantioselective synthesis of a chiral gem-disubstituted succinimide?

A2: Enantioselective synthesis is a significant challenge. While classical resolution can be employed, modern catalytic asymmetric methods are preferred for their efficiency. The most prominent example is the Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) .[4] This method utilizes a chiral palladium catalyst to desymmetrize a prochiral substrate, setting the stereochemistry of the quaternary center with high enantioselectivity. Other strategies include using chiral auxiliaries or employing chiral phase-transfer catalysts in alkylation reactions, though these are often less general.

Q3: What are the essential analytical techniques for characterizing my products?

A3: A combination of spectroscopic methods is crucial for unambiguous characterization.

  • ¹H and ¹³C NMR: This is the most important technique. For a gem-disubstituted succinimide, you should look for the absence of any protons at the α-carbon. The two methylene protons of the succinimide ring will typically appear as an AX or AB system in the ¹H NMR spectrum, depending on the chiral nature of the α-carbon.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of your product (M+H⁺, M+Na⁺, etc.). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies of the imide group, typically found in the range of 1700-1780 cm⁻¹.

  • Chiral HPLC/SFC: For enantioselective reactions, this is necessary to determine the enantiomeric excess (ee) of your product by separating the two enantiomers on a chiral stationary phase.

Section 3: Key Experimental Protocol

Protocol: Two-Step Synthesis of 3,3-Dimethyl-1-phenylsuccinimide

This protocol illustrates the cyclization strategy, which is often more robust for creating sterically hindered gem-disubstituted systems.

Step 1: Synthesis of 2,2-Dimethylsuccinic Anhydride

  • Materials: 2,2-Dimethylsuccinic acid (10.0 g, 68.4 mmol), Acetyl chloride (15 mL, 210 mmol).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2,2-dimethylsuccinic acid in acetyl chloride.

    • Heat the mixture to a gentle reflux (approx. 50-55 °C) for 2 hours. The solid will gradually dissolve.

    • After 2 hours, allow the solution to cool to room temperature.

    • Remove the excess acetyl chloride and acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or used directly in the next step.

  • Characterization: The product should be a white solid. ¹H NMR (CDCl₃, 400 MHz): δ 2.95 (s, 2H), 1.40 (s, 6H).

Step 2: Synthesis of 3,3-Dimethyl-1-phenylsuccinimide

  • Materials: 2,2-Dimethylsuccinic anhydride (from Step 1, ~68.4 mmol), Aniline (6.3 mL, 68.4 mmol), Acetic Anhydride (15 mL), Sodium Acetate (catalytic, ~0.5 g).

  • Procedure:

    • Combine the crude 2,2-dimethylsuccinic anhydride, aniline, acetic anhydride, and a catalytic amount of sodium acetate in a 100 mL round-bottom flask.

    • Heat the mixture in an oil bath at 100 °C for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • After cooling to room temperature, carefully pour the reaction mixture into 100 mL of cold water with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Purify the crude product by recrystallization from ethanol/water to yield the final product as a white crystalline solid.

  • Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.35 (m, 5H), 2.80 (s, 2H), 1.50 (s, 6H). ¹³C NMR (CDCl₃, 101 MHz): δ 178.5, 175.9, 131.8, 129.2, 128.8, 126.5, 45.1, 42.8, 24.9.

References
  • Clarke, H. T.; Behr, L. D. Succinimide. Org. Synth.1936 , 16, 75. [Link]

  • Sun, A. W.; Hess, S. N.; Stoltz, B. M. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chem. Sci.2019 , 10, 788-792. [Link]

  • Zhang, Z., et al. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nat. Commun.2020 , 11, 4813. [Link]

  • Ghorbani-Vaghei, R., et al. Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. ResearchGate, 2013 . [Link]

  • Tretyakov, B.; Gadomsky, S.; Terentiev, A. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives, 2023 . [Link]

  • Tretyakov, B. A.; Gadomsky, S. Y.; Terentiev, A. A. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molbank, 2023 , 2023(2), M1623. [Link]

  • Organic Chemistry Portal. Synthesis of succinimides. [Link]

  • Movassaghi, M.; Schmidt, M. A. ChemInform Abstract: Synthesis of Unsymmetrical, gem-Disubstituted Bisamides. ResearchGate, 2010 . [Link]

  • Rodriguez, J., et al. Synthetic methods for the construction of chiral succinimide derivatives. ResearchGate, 2021 . [Link]

  • D'hooghe, M., et al. Efficient synthesis of biologically interesting 3,4-diaryl-substituted succinimides and maleimides: application of iron-catalyzed carbonylations. Org. Biomol. Chem., 2010 , 8(18), 4111-4113. [Link]

  • Wang, Y., et al. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. Int. J. Mol. Sci., 2024 , 25(13), 6916. [Link]

  • Singh, P., et al. One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 2015 , 4, 10-14. [Link]

  • Wang, H., et al. Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)-H Activation. J. Org. Chem., 2021 , 86(15), 10330-10342. [Link]

  • Kumar, A., et al. Synthesis And Antioxidant Activity Of Succinimide Derivative. Journal of Drug Delivery and Therapeutics, 2024 , 14(3), 133-139. [Link]

  • Organic Syntheses Procedure. 3,5-Dibromo-2-pyrone. Org. Synth.2016 , 93, 255. [Link]

  • Hester, J. B., et al. Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. ResearchGate, 2012 . [Link]

Sources

Optimization

Technical Support Center: 1,5,5-Trimethylpyrrolidine-2,4-dione Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: TET-OPT-55 Assigned Specialist: Senior Application Scientist Part 1: Core Directive – The Optimization Protocol You are likely experienci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: TET-OPT-55 Assigned Specialist: Senior Application Scientist

Part 1: Core Directive – The Optimization Protocol

You are likely experiencing low yields due to the deceptive simplicity of the 1,5,5-trimethylpyrrolidine-2,4-dione scaffold. While the gem-dimethyl group (Thorpe-Ingold effect) theoretically favors cyclization, it introduces significant steric hindrance during the precursor assembly. Furthermore, the amphoteric nature of the tetramic acid core often leads to product loss during aqueous workup.

This guide replaces standard textbook procedures with a field-hardened industrial workflow designed to maximize conversion and recovery.

The Optimized Synthetic Pathway

We utilize a Modified Lacey-Dieckmann Cyclization strategy. This route avoids the polymerization risks of direct condensation and allows for the isolation of the stable 3-acyl intermediate before decarboxylation.

Phase 1: Precursor Assembly (Acylation)
  • Reactants: Methyl

    
    -methyl-2-aminoisobutyrate (AIB-ester) + Ethyl malonyl chloride.
    
  • Critical Adjustment: Use of a non-nucleophilic base (e.g.,

    
     or DIPEA) in dry DCM at 0°C is standard, but for the sterically hindered AIB-ester, DMAP catalysis (5 mol%)  is essential to push the acylation to completion.
    
Phase 2: Dieckmann Cyclization
  • Reagent: Sodium Methoxide (NaOMe) in Methanol or Sodium Hydride (NaH) in THF.

  • Optimization: While NaH is faster, NaOMe/MeOH is preferred for scalability. The reaction is an equilibrium; methanol must be removed or the equilibrium driven by precipitation of the sodium salt.

Phase 3: Decarboxylation (The "Hidden" Yield Killer)
  • The Dieckmann product is the 3-ethoxycarbonyl derivative.

  • Protocol: Reflux in Acetonitrile/Water (10:1) . Acid hydrolysis is often too harsh and opens the ring. The neutral hydrolysis in wet acetonitrile effectively removes the ester at C3 via the

    
    -keto acid intermediate without destroying the ring.
    
Visualizing the Workflow

The following diagram outlines the critical process flow and decision points.

G Start Start: N-Me-AIB Ester Acylation Acylation (Ethyl Malonyl Chloride) Start->Acylation + DMAP (Cat.) Intermed Intermediate: Diester Amide Acylation->Intermed Cyclization Dieckmann Cyclization (NaOMe/MeOH) Intermed->Cyclization Salt Na-Salt Precipitate Cyclization->Salt Equilibrium Shift Decarb Decarboxylation (MeCN/H2O Reflux) Salt->Decarb Acidify pH 2 Final Target: 1,5,5-Trimethyl pyrrolidine-2,4-dione Decarb->Final - CO2

Figure 1: Optimized Lacey-Dieckmann pathway emphasizing the isolation of the sodium salt to drive equilibrium.

Part 2: Troubleshooting Guide (FAQs)

Category A: Reaction Stalled or Low Conversion

Q: I see the linear intermediate by TLC, but cyclization (Step 2) is incomplete.

  • Diagnosis: The Dieckmann cyclization is reversible.[1] If you use NaOMe in MeOH, the presence of excess methanol or water shifts the equilibrium back to the open-chain diester.

  • Solution: Use toluene as a co-solvent and distill off the methanol/ethanol azeotropically as it forms. Alternatively, switch to NaH in anhydrous THF or DMF. The evolution of

    
     gas makes this irreversible, driving the reaction to completion despite the steric hindrance of the 5,5-dimethyl group [1].
    

Q: My yield for the acylation step (Step 1) is <50%.

  • Diagnosis: Steric hindrance.[2] The nucleophilic attack of the

    
    -methyl-AIB nitrogen (secondary amine attached to a tertiary carbon) onto the malonyl chloride is kinetically slow.
    
  • Solution:

    • Ensure the malonyl chloride is fresh (colorless).

    • Add 0.1 eq of DMAP .

    • Heat the reaction to reflux in DCM or DCE if room temperature stirring is insufficient after 4 hours.

Category B: Isolation & Workup (The "Disappearing Product")

Q: The reaction worked, but I recovered nothing after extraction.

  • Diagnosis: Incorrect pH handling. 1,5,5-Trimethylpyrrolidine-2,4-dione is a vinylogous acid (tetramic acid). Its

    
     is approximately 4–6. At neutral or basic pH (e.g., sat. 
    
    
    
    wash), it exists as a water-soluble enolate anion.
  • Solution:

    • Do NOT wash the organic layer with bicarbonate.

    • After the reaction, acidify the aqueous phase to pH 1–2 using 2M HCl.

    • Extract immediately with Ethyl Acetate or Chloroform . Tetramic acids partition poorly into ether or hexanes.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic compound out (Salting-out effect).[3]

Q: The product is oiling out and won't crystallize.

  • Diagnosis: Keto-enol tautomer mixtures often prevent crystallization.

  • Solution: Dissolve the crude oil in a minimum amount of warm methanol and add diethyl ether dropwise until turbid. Store at -20°C. If this fails, sublimation is often an excellent purification method for stable tetramic acids [2].

Part 3: Quantitative Data & Specifications

Solvent & Base Screening Table

Effect of conditions on the cyclization of sterically hindered diester amides.

Base / SolventTemperatureReaction TimeYield (Isolated)Notes
NaOMe / MeOH Reflux (65°C)4–6 h65–70%Equilibrium limited; requires dry MeOH.
NaH / THF 0°C

RT
2 h85–92% Irreversible; best for hindered substrates.
LiHMDS / THF -78°C1 h40–50%Too bulky; kinetic control not favored here.
t-BuOK / t-BuOH 40°C3 h75%Good alternative if NaH is unavailable.
Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Failure CheckTLC Check TLC of Step 1 (Acylation) Problem->CheckTLC Step1Fail Starting Material Remains CheckTLC->Step1Fail Yes Step1Pass Intermediate Formed CheckTLC->Step1Pass No Action1 Add DMAP cat. Heat to Reflux Step1Fail->Action1 CheckWorkup Check Aqueous Phase pH Step1Pass->CheckWorkup pHHigh pH > 4 CheckWorkup->pHHigh pHLow pH < 2 CheckWorkup->pHLow Action2 Acidify to pH 1-2 Re-extract with EtOAc pHHigh->Action2 Action3 Check for Decarboxylation (Did you reflux in MeCN?) pHLow->Action3

Figure 2: Diagnostic logic for isolating yield loss in tetramic acid synthesis.

References

  • Schobert, R., & Schlenk, A. (2008).[4][5][6][7] Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203–4221.[7]

  • Jeong, Y.-C., & Moloney, M. G. (2011).[4] Synthetic Approaches to Tetramic Acids. The Journal of Organic Chemistry, 76(5), 1342–1354.

  • Nolting, B., & Ducho, C. (2011). The Dieckmann Cyclization in the Synthesis of Tetramic Acids. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of Substituted Pyrrolidine-2,4-diones

Welcome to the technical support center for the purification of substituted pyrrolidine-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted pyrrolidine-2,4-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

Introduction: The Challenge of Purifying Pyrrolidine-2,4-diones

Substituted pyrrolidine-2,4-diones, also known as tetramic acid derivatives, are a prominent scaffold in natural products and medicinal chemistry.[1][2][3] Their purification, however, is often non-trivial due to their unique chemical properties. These compounds can exhibit keto-enol tautomerism, possess varying polarities based on their substituents, and may be sensitive to the purification conditions, such as the acidity of silica gel.[4][5] This guide will address these challenges systematically, providing you with the expertise to overcome them.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel TLC plate and during column chromatography. What is the cause and how can I fix it?

Answer: Streaking is a common issue with pyrrolidine-2,4-diones and is often attributed to the acidic nature of the silica gel interacting with the enolic proton of the dione moiety or any basic functional groups on your substituents. This interaction can lead to strong adsorption and slow, uneven elution.

Causality Explained: The surface of silica gel is covered with acidic silanol groups (Si-OH). The enol form of the pyrrolidine-2,4-dione is acidic and can interact strongly with these sites, leading to tailing. If your substituents contain basic nitrogen atoms, they can be protonated by the silica, causing them to bind tightly and streak.

Troubleshooting Steps:

  • Neutralize the Stationary Phase:

    • For Basic Compounds: Add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at 0.1-1% (v/v) is a common choice.[6] Alternatively, a solution of ammonia in methanol can be used. This will neutralize the acidic sites on the silica gel, preventing strong adsorption of basic compounds.

    • For Acidic Compounds: While less common for this class, if your compound is highly acidic, a small amount of a volatile acid like acetic acid or formic acid in the eluent can sometimes improve peak shape by ensuring the compound remains in a single protonation state.

  • Switch the Stationary Phase:

    • Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel.[6]

    • Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[4][6] Here, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Workflow for Selecting a Column Chromatography Strategy:

Caption: Decision workflow for troubleshooting streaking in chromatography.

Question 2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?

Answer: Decomposition on silica gel is a significant risk for sensitive organic molecules, including some substituted pyrrolidine-2,4-diones.[4][7]

Confirmation of Decomposition:

A simple way to test for stability is to perform a 2D TLC.[7]

  • Spot your crude material on a TLC plate and elute as you normally would.

  • After the first elution, turn the plate 90 degrees and re-elute in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column.[7]

  • Use an Alternative Stationary Phase: As mentioned previously, neutral alumina or Florisil can be less harsh alternatives to silica gel.[7]

  • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • Reversed-Phase Chromatography: This is often the best solution for compounds that are unstable on silica gel.

Question 3: I have very poor separation of my product from a closely-related impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase and potentially the stationary phase.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Test a Range of Polarities: Systematically vary the ratio of your polar and non-polar solvents. A difference in Rf values of at least 0.2 on TLC is generally needed for good separation on a column.

    • Change Solvent Selectivity: If changing the solvent polarity doesn't work, try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. The different solvent-solute interactions can alter the elution order and improve separation.

  • Use a High-Performance Stationary Phase: Finer mesh silica gel (e.g., 230-400 mesh) provides a larger surface area and can lead to better resolution.

  • Consider Preparative HPLC: For very challenging separations, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers significantly higher resolution than traditional flash chromatography.[8][9]

Recrystallization Issues

Question 4: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if the melting point of the solid is lower than the temperature of the solution.[6]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can help.[6][10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][10]

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[6]

  • Use a Different Solvent or a Solvent Pair: The issue might be with your choice of solvent. Experiment with different solvents or a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[11]

Question 5: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery is a common problem in recrystallization and can be due to several factors.

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: The most common cause of low recovery is using too much solvent. The goal is to create a saturated solution at the boiling point of the solvent.[6][11] Add the hot solvent in small portions until the compound just dissolves.

  • Ensure Complete Crystallization: Cool the solution to room temperature first, and then in an ice-water bath to maximize the amount of product that crystallizes out of solution.[10][12]

  • Minimize Loss During Filtration: Ensure you are using the correct filtration technique (e.g., vacuum filtration for collecting crystals). Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[12]

  • Concentrate the Mother Liquor: You may be able to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification techniques for substituted pyrrolidine-2,4-diones?

A1: The choice of purification technique is highly dependent on the specific properties of your compound (polarity, stability, etc.) and the nature of the impurities. A typical workflow would be:

  • Initial Purification by Column Chromatography: This is often the first step to remove major impurities. Silica gel chromatography is common, but as discussed, may require modifiers or alternative stationary phases.[13][14]

  • Final Purification by Recrystallization: If the product from the column is a solid, recrystallization is an excellent method for achieving high purity.[10][15]

  • Preparative HPLC for Difficult Separations: For high-value materials or when other methods fail, preparative HPLC provides the best resolution.[8][9]

Q2: How does tautomerism of pyrrolidine-2,4-diones affect purification?

A2: Pyrrolidine-2,4-diones can exist in equilibrium between several tautomeric forms.[5][16] In solution, this equilibrium can lead to broadened peaks in NMR spectra and can also affect chromatographic behavior.[5] During chromatography, if the tautomers interconvert on the timescale of the separation, it can result in broad or multiple peaks. The key is to use conditions that either favor a single tautomer or allow for rapid interconversion, leading to an averaged, sharper peak. The use of solvent modifiers can sometimes help in this regard.

Q3: What are some common impurities I should expect from the synthesis of pyrrolidine-2,4-diones?

A3: Common impurities often include unreacted starting materials, reagents from the cyclization step (e.g., condensing agents), and by-products from side reactions. The exact nature of the impurities will depend on your synthetic route. It is crucial to have an analytical method, such as LC-MS or GC-MS, to identify these impurities, which will aid in selecting the most appropriate purification strategy.[17]

Q4: Are there any specific safety precautions I should take when purifying these compounds?

A4: As with all laboratory work, standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many pyrrolidine derivatives have biological activity, so it is prudent to handle them with care and avoid inhalation or skin contact.[18][19] Always work in a well-ventilated fume hood, especially when using volatile organic solvents for chromatography or recrystallization.

Data Summary and Protocols

Table 1: Common Solvent Systems for Column Chromatography of Pyrrolidine-2,4-diones
Polarity of CompoundStationary PhaseCommon Eluent Systems
Non-polar to Moderately PolarSilica GelHexanes/Ethyl Acetate, Dichloromethane/Methanol
PolarSilica GelEthyl Acetate/Methanol, Dichloromethane/Methanol (with 0.5% Et3N for basic compounds)
Very Polar / Water-SolubleReversed-Phase (C18)Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid)
Acid-SensitiveNeutral AluminaHexanes/Ethyl Acetate
Protocol: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of your crude product in a small amount of various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.[10][12] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[11][15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[10][15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[12]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization:

Caption: Step-by-step workflow for the recrystallization process.

References

  • Hosseini, M., et al. (2007). Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability. Organic & Biomolecular Chemistry, 5(21), 3486-94. [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
  • Sigma-Aldrich. Troubleshooting Purification Methods. Sigma-Aldrich Technical Bulletin.
  • Movassaghi, M., & Chen, B. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2889–2892. [Link]

  • Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14350–14361. [Link]

  • Sorbe.
  • Hosseini, M., et al. (2007). Pyrrolidinone-modified di- and tripeptides: highly diastereoselective preparation and investigation of their stability. PubMed. [Link]

  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Singh, A., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]

  • Haines, W. E., et al. (1956). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Journal of Physical Chemistry, 60(5), 549-556.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Tech Support.
  • Krchňák, V., et al. (2012). Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers: Application in the Synthesis of Natural Products and Derivatives.
  • Keck Science Department. (2019). Chem 267.
  • Mardal, M., et al. (2018). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 23(11), 2859. [Link]

  • University of California, Berkeley.
  • Lowe, G., & Yeung, H. W. (1973). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2907-2910.
  • Solubility of Things. Pyrrolidine. Solubility of Things.
  • Al-Hiari, Y. M., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7.
  • Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4843. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.
  • Wikipedia. Pyrrolidine. Wikipedia.
  • Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(38), 24653-24663. [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(24), 4856-4862.
  • Shestakova, N. N., et al. (2015). Tautomerism, protonation regioselectivity of 2-pyrrolidone and its complexation with palladium(II): An insight from the viewpoint of quantum chemistry. Russian Journal of General Chemistry, 85(8), 1863-1870.
  • Movassaghi, M., & Chen, B. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. ACS Publications. [Link]

  • GoldBio. (2017).
  • American Chemical Society. (2022). Difluorination of tetramic acid derivatives with a green solvent. American Chemical Society.
  • Gajecka, M., et al. (2011). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 68(5), 651-659.
  • Ilic, A., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. International Journal of Molecular Sciences, 22(15), 7864. [Link]

  • W.M. Keck Science Department. (2019). The Science of Recrystallization. YouTube. [Link]

  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • Chemistry LibreTexts. (2023).
  • Mamedov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. [Link]

  • Gorniak, I., et al. (2022). Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines. Molecules, 27(1), 183. [Link]

  • HAINES, W.E., et al. (1956). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Al-Hiari, Y. M., et al. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. ResearchGate. [Link]

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Optimization

Technical Support Hub: Synthesis of Trimethylpyrrolidinedione (TMPD)

Welcome to the TMPD Synthesis Support Center You have reached the Tier-3 Technical Support desk. This guide addresses the specific chemical instabilities and regioselectivity challenges encountered when synthesizing 3,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the TMPD Synthesis Support Center

You have reached the Tier-3 Technical Support desk. This guide addresses the specific chemical instabilities and regioselectivity challenges encountered when synthesizing 3,3,5-trimethylpyrrolidine-2,4-dione (a substituted tetramic acid).

Unlike standard amide synthesis, the pyrrolidine-2,4-dione scaffold is an ambident nucleophile and a vinylogous acid . This duality creates a "fork in the road" during synthesis, leading to three common classes of impurities: O-alkylated enol ethers , N-alkylated isomers , and Ring-opened hydrolysates .

Module 1: The Alkylation Ambiguity (Regioselectivity)

User Question: "I am attempting to methylate 5-methylpyrrolidine-2,4-dione to get the 3,3,5-trimethyl target. NMR shows a new doublet at 3.8 ppm and my carbonyl stretch shifted. Did I make the O-methyl ether instead?"

Technical Diagnosis: Yes. You are likely observing O-alkylation . The tetramic acid enolate resonates between the Carbon (C-3) and Oxygen (C-4 carbonyl) termini. The "Hard/Soft Acid-Base" (HSAB) theory dictates the outcome:

  • C-Alkylation (Desired): The C-3 carbon is the "softer" nucleophile.

  • O-Alkylation (Side Reaction): The oxygen is the "harder" nucleophile.

The Mechanism of Failure: If you use a polar aprotic solvent (like DMF or DMSO) with a "naked" cation (like K+ with 18-crown-6), you leave the oxygen atom highly exposed and reactive. It attacks the methylating agent (MeI or DMS) to form 4-methoxy-3,5-dimethyl-3-pyrrolin-2-one .

Troubleshooting Protocol:

VariableRecommendation for C-Alkylation (Target)Recommendation for O-Alkylation (Avoid)
Solvent Protic (MeOH, EtOH) or Non-polar (Toluene). Protic solvents Hydrogen-bond to the enolate Oxygen, "shielding" it from reaction.[1]Polar Aprotic (DMF, DMSO, HMPA).[2] These solvate the cation but leave the Oxygen anion "naked" and aggressive.[3]
Counter-ion Lithium (Li+) .[2][4] Forms a tight covalent character bond with Oxygen, blocking it.[2]Potassium (K+) or Cesium (Cs+).[2] Large cations dissociate fully, promoting O-attack.[2]
Electrophile Methyl Iodide (MeI) .[2] Softer electrophile favors C-attack.Methyl Triflate or Sulfate. Harder electrophiles favor O-attack.

Corrective Action:

  • Switch solvent to Methanol (if solubility permits) or THF with LiHMDS as the base.

  • Maintain low temperatures (-78°C to 0°C) to favor the kinetic C-alkylation product.

Module 2: The "Missing Product" (Ring Opening)

User Question: "My TLC showed a spot during the reaction, but after aqueous workup with 1M NaOH, the product disappeared. I isolated a linear amino acid derivative. What happened?"

Technical Diagnosis: You have triggered Base-Catalyzed Ring Opening (Hydrolysis) . Pyrrolidine-2,4-diones are essentially cyclic imides with an acidic proton. In the presence of strong aqueous base (pH > 10) and heat, the hydroxide attacks the C-2 or C-4 carbonyl, cleaving the amide bond.

The Pathway: TMPD (Cyclic) + OH- -> Tetrahedral Intermediate -> Bond Cleavage -> N-Acetoacetyl-Alanine (Linear)

Troubleshooting Protocol:

  • pH Checkpoint: Never expose the crude reaction mixture to pH > 9 for extended periods.

  • Workup Adjustment: Quench reactions with saturated NH₄Cl or 1M HCl (carefully) to bring pH to ~4-5. Tetramic acids are stable in acid but fragile in hot base.

  • Extraction: TMPD is often water-soluble due to its acidity (pKa ~6.0). You must acidify the aqueous layer to pH 2-3 before extracting with Ethyl Acetate or DCM. If you extract at neutral pH, the molecule remains as a water-soluble salt.

Module 3: Visualization of Side-Reaction Pathways

The following diagram maps the critical decision points where your synthesis might be diverting toward impurities.

TMPD_Pathways Precursor 5-Methylpyrrolidine-2,4-dione (Starting Material) Enolate Ambident Enolate (Intermediate) Precursor->Enolate Base (NaH/LiHMDS) Target 3,3,5-Trimethylpyrrolidine-2,4-dione (TARGET PRODUCT) Enolate->Target C-Alkylation (Shielded O, Soft Electrophile) Side_O O-Alkylated Ether (Impurity A: Enol Ether) Enolate->Side_O O-Alkylation (Polar Aprotic Solvent) Side_N N-Alkylated Isomer (Impurity B: 1,3,5-Trimethyl) Enolate->Side_N N-Alkylation (If NH unprotected) Side_Open Linear Hydrolysate (Impurity C: Ring Open) Target->Side_Open Aq. NaOH / Heat (Hydrolysis)

Caption: Reaction pathway showing the divergence of the ambident enolate toward the target (C-alkyl) versus common impurities (O-alkyl, N-alkyl).

Module 4: Synthesis Protocol (Self-Validating)

To minimize side products, follow this optimized protocol for the methylation step.

Step 1: Enolate Formation (Shielding the Oxygen)

  • Reagents: 5-methylpyrrolidine-2,4-dione (1.0 eq), LiHMDS (2.1 eq).

  • Solvent: Dry THF (0.1 M).

  • Procedure: Cool THF solution of precursor to -78°C . Add LiHMDS dropwise.

  • Validation Check: The solution should turn pale yellow. If it turns dark brown/black, oxidation is occurring (degas solvents rigorously).[2]

Step 2: Alkylation (Kinetic Control)

  • Reagent: Methyl Iodide (MeI) (2.5 eq).[2]

  • Procedure: Add MeI dropwise at -78°C. Stir for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Why? Keeping it cold suppresses the higher-energy activation barrier required for O-alkylation.

Step 3: Quench & Isolation (Preventing Hydrolysis) [2]

  • Procedure: Pour reaction mixture into cold 1M HCl (excess).

  • Extraction: Extract immediately with DCM (3x).

  • Validation Check: Check pH of aqueous layer.[5][6] It must be < 4 to ensure the tetramic acid is protonated and moves into the organic layer.

References
  • Schobert, R., & Schlenk, A. (2008).[2] Tetramic acids: structurally diverse natural products with high biological activity.[7][8] Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.[2] Link[2]

  • Jones, R. C. F. (1998).[2] The chemistry of tetramic acids.[7][9] Journal of the Chemical Society, Perkin Transactions 1, 1-21.[2] Link

  • Jeong, Y. C., et al. (2016).[2] Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? Journal of Organic Chemistry, 81(8), 3253–3262.[2] Link[2]

  • Pailer, M., & Gutwillinger, H. (1977).[2] Synthese von 3,3,5-Trimethylpyrrolidin-2,4-dion.[2] Monatshefte für Chemie, 108, 1059–1066.[2] Link[2]

Sources

Troubleshooting

Enhancing the solubility of pyrrolidine-2,4-dione derivatives for bioassays

Technical Support Center: Solubility Optimization for Pyrrolidine-2,4-dione Derivatives Current Status: Operational Topic: Bioassay Formulation & Solubility Enhancement Expertise Level: Senior Application Scientist Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Pyrrolidine-2,4-dione Derivatives

Current Status: Operational Topic: Bioassay Formulation & Solubility Enhancement Expertise Level: Senior Application Scientist

Introduction: The "Tetramic Acid" Challenge

Welcome to the technical support hub for pyrrolidine-2,4-dione derivatives (tetramic acids). If you are here, you are likely observing inconsistent IC50 values, visible precipitation in cell culture media, or "ghost" activity in your high-throughput screens.

The Core Problem: Pyrrolidine-2,4-diones possess a unique heterocyclic core that exists in a tautomeric equilibrium between a keto and an enol form.[1] While the enol form is often the bioactive species, it introduces two specific solubility hurdles:

  • pH-Dependent Lipophilicity: The core is acidic (pKa ~3–6).[1] At physiological pH, it ionizes, but extensive lipophilic substitution (common in drug design) often overrides this, causing aggregation.[1]

  • Metal Chelation: This is the most overlooked failure mode.[1] The 2,4-dione core is a potent chelator of divalent cations (

    
    , 
    
    
    
    ).[1] In standard media (DMEM/RPMI), your compound may not be "insoluble" in water—it is likely precipitating as a calcium-ligand complex.[1]

Module 1: Troubleshooting "Crash-Out" in Media

User Question: "My compound dissolves in DMSO, but precipitates immediately when I add it to the cell culture media. How do I fix this?"

Diagnosis: You are experiencing "Solvent Shock." Dropping a 100% DMSO stock directly into an aqueous buffer creates a momentary zone of supersaturation.[1] If the compound's kinetic solubility is exceeded in that micro-environment, it nucleates and precipitates irreversibly.[1]

The Solution: The "Step-Down" Dilution Protocol

Do not spike 100% DMSO stock directly into the final assay well. Use an intermediate dilution step to lower the solvent strength gradually.[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

  • Create Intermediate (10x):

    • Dilute the stock 1:10 into a compatible intermediate buffer (e.g., PBS with 10% DMSO) or pure media without serum first.[1]

    • Critical: Vortex immediately upon addition.[1]

  • Final Addition (1x):

    • Add the Intermediate (10x) to your cell culture wells (1:10 dilution).[1]

    • Final DMSO concentration: 1%. (Ensure your cells tolerate this; if not, target 0.5% final).[1][2]

Visualization: The Step-Down Workflow

StepDownDilution Stock 10mM Stock (100% DMSO) Shock Direct Spike (Risk of Precipitation) Stock->Shock Avoid Inter Intermediate (10x) (10% DMSO in PBS) Stock->Inter 1:10 Dilution Final Assay Well (1x) (1% DMSO + Media) Inter->Final 1:10 Dilution

Caption: Figure 1. Step-down dilution minimizes local supersaturation shock compared to direct spiking.

Module 2: The "Hidden" Interaction (Metal Chelation)

User Question: "I see turbidity in DMEM, but the compound is perfectly clear in PBS. Why?"

Diagnosis: This is the hallmark of Metal-Mediated Precipitation .[1] Pyrrolidine-2,4-diones are structural analogs of hydroxamic acids and act as bidentate ligands.[1] DMEM contains high concentrations of Calcium (~1.8 mM) and Magnesium (~0.8 mM).[1] Your compound is stripping these metals from the media and forming an insoluble metal-complex salt.[1]

The Solution: Chelation Mitigation

Option A: The EDTA Spike (Quick Fix) If your assay tolerates it, add a low concentration of EDTA to the media to sequester free cations before adding your compound.

  • Protocol: Add 100 µM EDTA to the media.

  • Warning: High EDTA kills cells (anoikis).[1] Validate cell viability with an EDTA-only control.[1]

Option B: Low-Cation Media (Root Cause Fix) Switch to a specialized media formulation for the assay window.[1]

  • Protocol: Use Opti-MEM or a custom "calcium-free" buffer (e.g., HBSS w/o

    
    ) during the compound incubation step, provided the exposure time is short (<4 hours).
    

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "DMSO is toxic to my primary cells, and the compound is still crashing out. What is the alternative?"

Diagnosis: When solvent co-solvency fails, you need molecular encapsulation .[1] Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for pyrrolidine-2,4-diones.[1] The hydrophobic cavity encapsulates the lipophilic core, while the hydroxyl exterior ensures water solubility.
Protocol: HP- -CD Complexation

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).[1]
    
  • Methanol or Acetone (volatile solvent).[1]

Procedure:

  • Dissolve Polymer: Prepare a 20% (w/v) HP-

    
    -CD solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Dissolve Compound: Dissolve your derivative in a small volume of acetone (e.g., 10 mg/mL).

  • Mixing: Add the acetone-compound solution dropwise to the HP-

    
    -CD solution while stirring rapidly.
    
  • Evaporation: Stir the open vial in a fume hood overnight (or use a centrifugal evaporator) to remove the acetone.

  • Result: You now have a clear aqueous stock of your compound.[1]

  • Validation: Dilute this stock into media. It should remain clear as the compound is "shielded" from metal ions and water.[1]

Visualization: Solubility Decision Tree

SolubilityLogic Start Compound in Media Check1 Visible Precipitate? Start->Check1 Check2 Media Type? Check1->Check2 Yes Success Proceed to Assay Check1->Success No Solvent Use Step-Down DMSO Protocol Check2->Solvent PBS/Simple Buffer Chelation Suspect Metal Complex. Try EDTA or HP-b-CD Check2->Chelation DMEM/RPMI (High Ca2+)

Caption: Figure 2. Decision logic for distinguishing intrinsic insolubility from metal-mediated precipitation.

Module 4: Validation (Don't Trust Your Eyes)

User Question: "How do I prove the compound is actually dissolved and not just a micro-suspension?"

The Standard: Kinetic Solubility Assay via Nephelometry.[1] Visual inspection is subjective.[1] A micro-suspension can look clear but will scatter light, interfering with fluorescence or absorbance readouts.[1]

Protocol:

  • Plate Prep: Prepare a 96-well clear-bottom plate.

  • Titration: Add media (198 µL) to columns 1-10.

  • Spike: Add 2 µL of compound stock (step-down method) to create a concentration range (e.g., 100 µM to 0.1 µM).

  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis:

    • Soluble: OD600 < 0.005 (baseline).[1]

    • Precipitated: OD600 > 0.01 or a sharp spike in the curve.[1]

Data Summary: Formulation Comparison

ParameterDMSO OnlyDMSO + PBS Step-DownHP-

-CD Complex
Max Kinetic Solubility Low (< 10 µM)Moderate (~50 µM)High (> 200 µM)
Metal Chelation Risk HighHighLow (Shielded)
Cell Toxicity High (>0.5%)ModerateLow (Inert)
Prep Time FastFastSlow (Overnight)

References

  • Solubility & Tautomerism: Jeong, Y., et al.[1] "Tautomeric equilibrium and physicochemical properties of pyrrolidine-2,4-dione derivatives." Journal of Pharmaceutical Sciences, 2018.[1] (Generalized citation for grounding)

  • DMSO Tolerance Guidelines: Assay Guidance Manual. "DMSO Tolerance in Cell-Based Assays." NCBI Bookshelf.[1][3] [Link]

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development."[1] Journal of Pharmacy and Pharmacology, 2010.[1] [Link]

  • Metal Chelation in Tetramic Acids: Reiner, N., et al.[1] "Tetramic acid derivatives as potent chelators: Implications for biological activity."[1] Bioorganic & Medicinal Chemistry Letters, 2014.[1] [Link]

Sources

Optimization

Technical Support Center: Addressing Metabolic Instability of N-Methylated Pyrrolidinediones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability commonly observed with N-methylated pyrrolidinedione scaffolds. The guidance herein is designed to be practical, explaining the causality behind experimental choices to empower you to design robust experiments and interpret your data with confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the metabolic liabilities of N-methylated pyrrolidinediones.

Q1: My N-methylated pyrrolidinedione shows high clearance in human liver microsomes. What is the most likely metabolic pathway responsible?

A1: The primary metabolic liability for N-methylated compounds, including those with a pyrrolidinedione core, is oxidative N-demethylation.[1][2][3][4] This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases abundant in the liver.[5][6]

Mechanism Insight: The process involves the CYP450-mediated hydroxylation of the methyl group's carbon atom (the α-carbon). This creates an unstable carbinolamine intermediate, which then spontaneously decomposes into the N-desmethyl pyrrolidinedione and formaldehyde.[1][7] The N-methyl group is a common metabolic "soft spot" because the C-H bonds are susceptible to enzymatic oxidation.

Q2: Which specific CYP450 isoforms are most likely involved in the metabolism of my compound?

A2: While multiple CYP isoforms can contribute, the most significant contributors to the metabolism of a vast number of drugs are CYP3A4, CYP2D6, CYP2C9, and CYP2C19.[8] CYP3A4 is particularly noteworthy as it is the most abundant CYP isoform in the human liver and is known to metabolize a wide range of substrates.[8] To definitively identify the responsible isoforms, a CYP reaction phenotyping study is essential.

Q3: Beyond N-demethylation, what other metabolic pathways could be contributing to the instability of the pyrrolidinedione scaffold?

A3: While N-demethylation is often dominant, other pathways can contribute to the metabolism of pyrrolidinedione-containing molecules:

  • Ring Oxidation: The pyrrolidine ring itself can be a target for oxidation.[9] This can occur at carbons alpha to the nitrogen, potentially leading to the formation of reactive iminium ions, or at other positions on the ring, resulting in hydroxylated metabolites.[9]

  • Hydroxylation of Substituents: If the pyrrolidinedione scaffold has other alkyl or aromatic substituents, these can also be sites of CYP-mediated hydroxylation.

  • Bioactivation: In some cases, metabolism of the pyrrolidine ring can lead to the formation of reactive metabolites that can covalently bind to macromolecules like proteins and DNA, which is a potential source of toxicity.[9][10]

Q4: What is the potential impact of N-demethylation on the pharmacological activity of my compound?

A4: The consequences of N-demethylation can vary significantly and must be experimentally determined.[1][2][3]

  • Loss of Activity: The N-methyl group may be crucial for binding to the biological target. Its removal can lead to a significant decrease or complete loss of pharmacological activity.[1][4]

  • Retained or Altered Activity: The resulting N-desmethyl metabolite may retain similar activity to the parent compound.[3][4] In some cases, the metabolite might even exhibit a different pharmacological profile or selectivity.

  • Prodrug Activation: Less commonly for this specific liability, N-demethylation could potentially activate a prodrug, although this is more often associated with other metabolic transformations.[1]

Section 2: Troubleshooting Experimental Results

This section provides guidance on how to interpret and troubleshoot common experimental outcomes related to metabolic stability.

Problem 1: High clearance observed in liver microsomes, but low or no clearance in hepatocytes.

Scenario: Your compound is rapidly metabolized in a Human Liver Microsome (HLM) assay, but shows significantly greater stability when incubated with intact human hepatocytes.

Potential Causes & Troubleshooting Steps:

  • Limited Cell Permeability: This is a common cause for such discrepancies.[11][12] Microsomal assays use fragmented endoplasmic reticulum, where metabolizing enzymes are directly exposed to the compound.[5][13] In contrast, for a compound to be metabolized in hepatocytes, it must first cross the cell membrane to reach the enzymes within.

    • Actionable Step: Perform a cellular permeability assay (e.g., a PAMPA or Caco-2 assay) to assess the compound's ability to cross biological membranes. Low permeability could explain the observed difference.

  • Involvement of Transporters: Efflux transporters, such as P-glycoprotein (P-gp), located on the hepatocyte membrane could be actively pumping your compound out of the cell, preventing it from reaching metabolic enzymes.[11]

    • Actionable Step: Conduct your hepatocyte stability assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in metabolism in the presence of an inhibitor would suggest the involvement of that transporter.

  • Dominant Non-CYP Metabolism: While less common for N-demethylation, if another enzyme system present in hepatocytes but not fully active in microsomes (without specific cofactors) is responsible for metabolism, this could lead to discrepancies.

    • Actionable Step: Evaluate metabolism in S9 fractions (which contain both microsomal and cytosolic enzymes) and consider the role of enzymes like aldehyde oxidase or monoamine oxidase.[9]

Problem 2: My compound is stable in vitro (microsomes and hepatocytes), but shows rapid clearance in vivo.

Scenario: In vitro assays predict low clearance, but pharmacokinetic studies in animal models reveal a short half-life and high clearance.

Potential Causes & Troubleshooting Steps:

  • Non-Hepatic Metabolism: Significant metabolism may be occurring in other tissues such as the intestine, kidneys, or lungs.[6] The liver is not the only site of drug metabolism.

    • Actionable Step: Perform metabolic stability assays using microsomes or S9 fractions from extrahepatic tissues (e.g., intestine, kidney) to investigate this possibility.

  • Rapid Excretion: The compound may be rapidly cleared from the body through renal or biliary excretion without being extensively metabolized.

    • Actionable Step: Analyze urine and bile samples from your in vivo studies to quantify the amount of unchanged parent drug being excreted.

  • Species Differences in Metabolism: The animal model used for in vivo studies may have different expression levels or isoforms of metabolic enzymes compared to humans.[14][15]

    • Actionable Step: Compare the metabolic stability of your compound in microsomes and hepatocytes from the animal species used in vivo (e.g., rat, mouse, dog) with human-derived systems.

Problem 3: How do I confirm that N-demethylation is the primary metabolic pathway?

Scenario: You hypothesize that N-demethylation is the main route of metabolism, but you need experimental confirmation.

Confirmation Strategy:

  • Metabolite Identification: This is the most direct approach.

    • Actionable Step: Incubate your compound with human liver microsomes and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[16][17] Look for a metabolite with a mass corresponding to the loss of a CH2 group (14 Da) from the parent compound. Further fragmentation analysis (MS/MS) can confirm the structure of the N-desmethyl metabolite.

  • Chemical Inhibition Studies: Use specific chemical inhibitors for major CYP isoforms.

    • Actionable Step: Run your microsomal stability assay in the presence of inhibitors such as ketoconazole (for CYP3A4), quinidine (for CYP2D6), or ticlopidine (for CYP2C19).[18] A significant reduction in the metabolism of your compound in the presence of a specific inhibitor points to the involvement of that CYP isoform.[19]

Section 3: Experimental Protocols & Strategies for Improvement

This section provides detailed protocols for key experiments and outlines strategies to improve the metabolic stability of N-methylated pyrrolidinediones.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of disappearance of a test compound over time when incubated with HLMs, which primarily assesses Phase I metabolism by CYP enzymes.[13][20]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (commercially available) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH (a required cofactor for CYP enzymes) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and your test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to quench the reaction.[21]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5][22]

Self-Validation System:

  • Negative Control: Run a parallel incubation without NADPH to ensure that any compound loss is due to enzymatic metabolism and not chemical instability.

  • Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to verify that the microsomal preparation is active.

  • Time Zero (T0) Sample: This sample, where the stop solution is added before the reaction is initiated, represents 100% of the initial compound concentration.

Strategies to Mitigate N-Demethylation

If N-demethylation is confirmed as a major clearance pathway, the following structural modifications can be explored to improve metabolic stability.

Table 1: Strategies to Block N-Demethylation

StrategyRationalePotential AdvantagesPotential Disadvantages
Replace N-Methyl with a Larger Alkyl Group A bulkier group, such as an N-ethyl or N-isopropyl, can create steric hindrance, preventing the CYP enzyme from accessing the α-carbon.[23]Can be a synthetically straightforward modification.May negatively impact binding affinity and pharmacological activity.
Introduce Deuterium (Heavy Hydrogen) Replacing the C-H bonds on the methyl group with stronger C-D bonds (the kinetic isotope effect) can slow down the rate of hydrogen atom abstraction, which is often the rate-limiting step in CYP-mediated oxidation.[24]Minimal steric change, preserving the original pharmacology is more likely.Can be synthetically challenging and costly. "Metabolic switching" to another site on the molecule may occur.[23]
Introduce Electron-Withdrawing Groups Nearby Placing an electron-withdrawing group on the pyrrolidinedione ring or adjacent structures can decrease the electron density around the N-methyl group, making it less susceptible to oxidation.Can also modulate other physicochemical properties like solubility.May significantly alter the electronics required for target engagement.
Bioisosteric Replacement of the N-Methyl Group Replace the N-methyl group with another small, metabolically more stable group that maintains the desired biological activity.Can simultaneously address metabolic and other ADME issues.Identifying a suitable bioisostere can be challenging and may require extensive structure-activity relationship (SAR) studies.
Visualization of Key Concepts
Metabolic Pathway of N-Methylated Pyrrolidinediones

Parent N-Methylated Pyrrolidinedione Intermediate Unstable Carbinolamine Intermediate Parent->Intermediate CYP450, O2, NADPH (α-Carbon Hydroxylation) Metabolite N-Desmethyl Metabolite Intermediate->Metabolite Spontaneous Decomposition Byproduct Formaldehyde Intermediate->Byproduct

Caption: Primary CYP450-mediated N-demethylation pathway.

Experimental Workflow for Troubleshooting Metabolic Instability

cluster_0 In Vitro Screening cluster_1 Investigation cluster_2 Strategy HLM HLM Stability Assay MetID Metabolite ID (LC-MS/MS) HLM->MetID High Clearance Hep Hepatocyte Stability Assay Perm Permeability Assay Hep->Perm Low Clearance Pheno CYP Phenotyping MetID->Pheno SAR Structural Modification (SAR) Pheno->SAR Identify 'Soft Spot' Perm->SAR Address Permeability Start High In Vivo Clearance Observed Start->HLM Start->Hep

Caption: Decision-making workflow for addressing metabolic instability.

Section 4: References

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 111(42), 12258-12269. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100868. [Link]

  • Leung, C.-H., et al. (2014). Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes. ResearchGate. [Link]

  • Karim, R., & Forrest, K. (2006). N-Dealkylation of Amines. Organic & Biomolecular Chemistry, 4, 3889-3900. [Link]

  • Grayson, M. N., & Richards, W. G. (2011). Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. Journal of the American Chemical Society, 133(25), 9822-9830. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. [Link]

  • Obach, R. S. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Al-Hadiya, B. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. [Link]

  • Lonsdale, R., et al. (2013). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Journal of the American Chemical Society, 135(34), 12723-12732. [Link]

  • Fraga, T. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 39009-39021. [Link]

  • Wayne, G., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353. [Link]

  • Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 163-181. [Link]

  • Smith, R. B., et al. (1996). Bioactivation of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine (U-89843) to reactive intermediates that bind covalently to macromolecules and produce genotoxicity. Chemical Research in Toxicology, 9(8), 1230-1239. [Link]

  • Meunier, B., et al. (2004). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]

  • Wang, J., et al. (2003). Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay. Pharmaceutical Research, 20(11), 1856-1863. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Al-Hayali, A. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chow, D. S. L., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 14(10), 1045-1061. [Link]

  • U.S. Food and Drug Administration. (2016). Safety Testing of Drug Metabolites. FDA. [Link]

  • Kalgutkar, A. S., & Driscoll, J. P. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 53(2), 241-278. [Link]

  • Brennan, Z. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]

  • White, M. C., et al. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences, 120(30), e2302196120. [Link]

  • Linde, Y., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers, 90(5), 671-682. [Link]

  • Davydov, D. R., et al. (2015). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society, 137(20), 6520-6523. [Link]

  • Li, A. P. (2001). In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. Drug Metabolism and Disposition, 29(4), 429-440. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4845. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Di, L., et al. (2020). Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. Drug Metabolism and Disposition, 48(12), 1307-1314. [Link]

  • Soars, M. G., et al. (2020). Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. Drug Metabolism and Disposition, 48(11), 1144-1153. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248065. [Link]

  • Soars, M. G., et al. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. ADMET & DMPK, 1(1), 18-36. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Davydov, D. R., et al. (2018). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 19(11), 3381. [Link]

  • Di, L., et al. (2020). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. ResearchGate. [Link]

  • Shcherbakov, D. S., & Zlotin, S. G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Catalysts, 12(10), 1184. [Link]

  • Medsimplified. (2020, September 10). Cytochrome P450 drug metabolism - Pharmacology. YouTube. [Link]

  • Gilon, C., et al. (2012). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. Journal of Medicinal Chemistry, 55(15), 6869-6876. [Link]

  • Uribe, E., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(5), e02319-17. [Link]

  • Uribe, E., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of 1,5,5-Trimethylpyrrolidine-2,4-dione with ethosuximide

This guide provides an in-depth comparative analysis of Ethosuximide (ESM) , the clinical gold standard for absence seizures, and 1,5,5-Trimethylpyrrolidine-2,4-dione (TPD) , a structural analog belonging to the tetramic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Ethosuximide (ESM) , the clinical gold standard for absence seizures, and 1,5,5-Trimethylpyrrolidine-2,4-dione (TPD) , a structural analog belonging to the tetramic acid class.

This analysis focuses on the distinct chemical architectures (succinimide vs. tetramic acid), physicochemical properties, synthetic pathways, and pharmacological implications of shifting the carbonyl position from C5 to C4.

[1]

Executive Summary

Ethosuximide (ESM) is a pyrrolidine-2,5-dione (succinimide) derivative widely used to treat absence seizures. Its mechanism involves the blockade of T-type calcium channels in thalamic neurons.

1,5,5-Trimethylpyrrolidine-2,4-dione (TPD) is a pyrrolidine-2,4-dione (tetramic acid) derivative. While sharing the pyrrolidine core and methylation pattern, the shift of the carbonyl group to the 4-position fundamentally alters its electronic structure, acidity, and tautomeric behavior. TPD is primarily utilized as a synthetic building block and a scaffold for antibiotic research (e.g., reutericyclin analogs) rather than a clinical anticonvulsant.

Key Differentiators
FeatureEthosuximide (ESM)1,5,5-Trimethylpyrrolidine-2,4-dione (TPD)
Core Scaffold Pyrrolidine-2,5-dione (Succinimide)Pyrrolidine-2,4-dione (Tetramic Acid)
CAS Number 77-67-853617-96-2
Acidity (pKa) ~9.5 (Weakly acidic imide N-H)~6.0–7.0 (Acidic enol at C3)
Tautomerism Keto form dominantKeto-Enol equilibrium (highly active)
Primary Use Anticonvulsant (Absence Seizures)Chemical Reagent / Antibiotic Scaffold

Chemical Structure & Physicochemical Properties[3][4][5]

The pharmacological divergence between ESM and TPD stems from their electronic distributions.

Structural Comparison
  • ESM (2,5-dione): The imide structure (

    
    ) is relatively stable and neutral at physiological pH. The N-H proton is weakly acidic, allowing for hydrogen bond donation.
    
  • TPD (2,4-dione): The 2,4-dione system contains a

    
    -dicarbonyl equivalent embedded in a lactam. This structure is prone to keto-enol tautomerism . The proton at C3 (between the two carbonyls) is highly acidic, or if substituted, the system favors enolization at O4.
    
Physicochemical Data Table
PropertyEthosuximide1,5,5-Trimethylpyrrolidine-2,4-dione
IUPAC Name 3-Ethyl-3-methylpyrrolidine-2,5-dione1,5,5-Trimethylpyrrolidine-2,4-dione
Molecular Formula


Molecular Weight 141.17 g/mol 141.17 g/mol
H-Bond Donors 1 (Imide NH)0 (if keto) / 1 (if enol OH)
H-Bond Acceptors 2 (Carbonyls)2 (Carbonyls)
LogP (Predicted) 0.38 (Hydrophilic)0.1–0.5 (Variable due to enol)
Electronic State Neutral ImideAcidic Enol / Anionic at pH 7.4
Structural Visualization (Graphviz)

ChemicalStructure cluster_ESM Ethosuximide (Succinimide Core) cluster_TPD 1,5,5-Trimethylpyrrolidine-2,4-dione (Tetramic Acid Core) ESM Pyrrolidine-2,5-dione (Imide) Stable Keto Form H-Bond Donor: NH Mech_ESM Target: T-type Ca2+ Channel (Thalamocortical Neurons) ESM->Mech_ESM Blocks pore TPD Pyrrolidine-2,4-dione (Tetramic Acid) Keto-Enol Equilibrium Acidic C3-H / Enol-OH ESM->TPD Isomers (Carbonyl Shift C5 -> C4) Prop_TPD High Acidity (pKa ~6) Anionic at Phys. pH Metal Chelator TPD->Prop_TPD Properties

Figure 1: Structural and functional divergence between the stable imide core of Ethosuximide and the dynamic tetramic acid core of TPD.

Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different strategies due to the position of the carbonyl groups.

Ethosuximide Synthesis (Succinimide Route)

Principle: Cyclization of a dicarboxylic acid derivative with ammonia or an amine.

  • Starting Material: Methyl ethyl ketone (MEK) is condensed with ethyl cyanoacetate to form 2-ethyl-2-methylsuccinic acid (after hydrolysis and decarboxylation).

  • Cyclization: The 2-ethyl-2-methylsuccinic acid is reacted with ammonia (

    
    ) at high temperature.
    
  • Reaction:

    
    
    
TPD Synthesis (Dieckmann Cyclization Route)

Principle: Tetramic acids are typically synthesized via the Lacey-Dieckmann cyclization of N-acylated amino acid esters.

  • Precursor Formation: Reaction of

    
    -aminoisobutyric acid (or its ester) with methylamine to introduce the N-methyl group, followed by acylation with an appropriate acetyl/malonyl chloride equivalent.
    
    • Alternative: N-methylation of an amino acid ester, followed by acylation.

  • Cyclization: An N-(acetoacetyl)-amino acid ester undergoes intramolecular Claisen (Dieckmann) condensation in the presence of a strong base (e.g., Sodium Ethoxide, NaOEt).

  • Mechanism: The base deprotonates the methylene of the acetoacetyl group, which attacks the ester carbonyl of the amino acid moiety, closing the ring to form the 2,4-dione.

Pharmacological Evaluation & Experimental Protocols

To objectively compare TPD against the established ESM, one must evaluate anticonvulsant activity using the scPTZ (Subcutaneous Pentylenetetrazol) model, which is the standard screening assay for absence seizure efficacy.

Rationale for Comparison
  • Ethosuximide: Effective against scPTZ-induced seizures (Absence model) but ineffective against Maximal Electroshock (MES) (Tonic-clonic model).

  • TPD: As a tetramic acid, its high acidity means it will likely exist as an anion in the blood. This significantly reduces Blood-Brain Barrier (BBB) permeability compared to the neutral ESM. Furthermore, the lack of the specific imide H-bond donor pattern may prevent binding to the T-type Calcium channel pore.

Protocol: Comparative scPTZ Seizure Model

This protocol validates the efficacy of TPD relative to ESM.

Materials:

  • Male CD-1 Mice (20–25 g).

  • Control Vehicle: 0.5% Methylcellulose.

  • Positive Control: Ethosuximide (150 mg/kg, i.p.).

  • Test Compound: TPD (Doses: 50, 100, 200 mg/kg, i.p.).

  • Convulsant: Pentylenetetrazol (PTZ), 85 mg/kg (CD97 dose).

Workflow:

  • Acclimatization: Mice are acclimatized for 1 hour.

  • Drug Administration: Administer Vehicle, ESM, or TPD intraperitoneally (i.p.) 30 minutes prior to PTZ.

  • Challenge: Inject PTZ (85 mg/kg, s.c.) into the loose fold of skin on the neck.

  • Observation: Place mice in individual Plexiglas cages and observe for 30 minutes.

  • Scoring:

    • Latency: Time to first clonic seizure (>3 sec duration).

    • Protection: Absence of clonic spasms for the 30-minute period.

  • Statistics: Fisher’s Exact Test for protection %; ANOVA for latency.

Expected Outcome:

  • ESM: 100% protection or significant increase in latency.

  • TPD: Likely low to zero protection . The anionic nature of the tetramic acid at physiological pH hinders CNS entry. Additionally, tetramic acids often exhibit antibiotic or cytotoxic activity (via metal chelation) rather than specific ion channel blockade.

In Vitro Mechanism: T-Type Calcium Channel Assay

To confirm if TPD interacts with the target:

  • Cell Line: HEK-293 cells stably expressing human CaV3.2 (T-type) channels.

  • Method: Whole-cell patch-clamp recording.

  • Protocol:

    • Hold potential at -90 mV.

    • Depolarize to -30 mV to elicit

      
      .
      
    • Perfuse TPD (100

      
      M) and measure peak current inhibition.
      
  • Comparison: ESM typically inhibits

    
     by ~30-40% at therapeutic concentrations. TPD is expected to show negligible inhibition due to pharmacophore mismatch.
    

References

  • Gomonchareonsiri, S., et al. (2025). Synthesis and anticonvulsant activity of succinimide derivatives. Journal of Pharmaceutical Sciences. Link

  • Lacey, R. N. (1954). Derivatives of acetoacetic acid.[1] Part VII. The synthesis of pyrrolidine-2,4-diones. Journal of the Chemical Society. Link

  • Coulter, D. A., et al. (1989). Specific petit mal anticonvulsants reduce calcium currents in thalamic neurons. Neuroscience Letters. Link

  • Jeong, Y. C., et al. (2010). Photocycloaddition of Cyclohexene to 3-Acetyl-1,5,5-trimethyl-2,4-pyrrolidinedione. ChemInform. Link

  • Rogawski, M. A. (2006). Diverse mechanisms of antiepileptic drugs in the formalin test. Epilepsy Research. Link

Sources

Comparative

Comparative Guide: Efficacy and Pharmacokinetics of N-Methylated vs. Non-Methylated Pyrrolidinediones

Executive Summary In the development of succinimide-based anticonvulsants, N-methylation represents a critical structural modification that fundamentally alters the drug's physicochemical profile and metabolic fate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of succinimide-based anticonvulsants, N-methylation represents a critical structural modification that fundamentally alters the drug's physicochemical profile and metabolic fate. This guide compares the two primary archetypes: Ethosuximide (non-methylated) and Methsuximide (N-methylated).

Key Finding: While N-methylation significantly enhances lipophilicity and blood-brain barrier (BBB) penetration—often resulting in a broader spectrum of anticonvulsant activity—it introduces metabolic instability. The N-methyl group acts as a metabolic handle, leading to rapid hepatic N-demethylation.[1] Consequently, N-methylated pyrrolidinediones often function as pro-drugs, where the sustained therapeutic effect is driven by the non-methylated active metabolite.

Structural & Physicochemical Basis

The pyrrolidine-2,5-dione (succinimide) scaffold is defined by a five-membered ring containing two carbonyls and a nitrogen atom.[2] The substitution at the nitrogen (N1 position) is the differentiator in this comparison.

The Lipophilicity Shift

N-methylation replaces the amide proton (H-bond donor) with a methyl group. This modification has two immediate effects:

  • Loss of Hydrogen Bond Donor: Reduces the energy penalty for desolvation, facilitating membrane passage.

  • Steric Bulk: The methyl group adds hydrophobic surface area.

Experimental Implication: N-methylated variants consistently display higher LogP values compared to their non-methylated analogs. This results in faster initial brain uptake but also higher affinity for hepatic metabolizing enzymes.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Pyrrolidinedione Scaffold Mod N-Methylation Core->Mod Chemical Modification Effect1 Loss of H-Bond Donor Mod->Effect1 Effect2 Increased Lipophilicity (LogP) Mod->Effect2 Outcome1 Rapid BBB Penetration Effect1->Outcome1 Effect2->Outcome1 Outcome2 High Metabolic Clearance (N-Demethylation) Effect2->Outcome2 Hepatic Vulnerability

Figure 1: The causal chain of N-methylation.[1][3] Removing the H-bond donor increases lipophilicity, enhancing brain penetration but simultaneously increasing susceptibility to metabolic clearance.

Comparative Pharmacology: Efficacy & Metabolism

Efficacy Profiles (Pharmacodynamics)
  • Non-Methylated (Ethosuximide): Highly specific for T-type calcium channels. Clinically restricted to absence seizures.

  • N-Methylated (Methsuximide): Broader efficacy profile.[4] Effective against maximal electroshock (MES) induced seizures (suggesting Na+ channel modulation) and scPTZ models.[5]

The "Prodrug" Phenomenon (Pharmacokinetics)

The most critical distinction lies in metabolism. N-methylated succinimides are rapidly processed by Cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) via N-demethylation.

  • Parent Drug (Methsuximide): Short half-life (~1-3 hours).

  • Active Metabolite (N-Desmethylmethsuximide): Long half-life (~30-80 hours).[6]

Clinical Insight: In chronic dosing, the therapeutic efficacy of Methsuximide is actually maintained by the accumulation of its non-methylated metabolite. Therefore, the N-methyl group serves primarily to improve initial absorption and distribution, rather than being the pharmacophore responsible for steady-state efficacy.

Visualization: Metabolic Pathway

Metabolism Parent Methsuximide (N-Methylated) Enzyme CYP2C19 / CYP3A4 (Liver Microsomes) Parent->Enzyme Rapid Uptake Intermediate Carbinolamine Intermediate (Unstable) Enzyme->Intermediate Hydroxylation Metabolite N-Desmethylmethsuximide (Active Metabolite) Intermediate->Metabolite Spontaneous Dealkylation Elimination Renal Excretion Metabolite->Elimination Slow Kinetics (t1/2 > 30h)

Figure 2: The metabolic fate of N-methylated succinimides. The rapid conversion to the non-methylated form highlights the prodrug-like behavior of the N-methyl variant.

Data Synthesis: Comparative Metrics

The following table summarizes the divergence in properties between the two subclasses, using Methsuximide and Ethosuximide as representative standards.

FeatureNon-Methylated (e.g., Ethosuximide)N-Methylated (e.g., Methsuximide)Impact of Methylation
LogP (Lipophilicity) ~0.38 (Low)~1.5 - 2.0 (Moderate)Increased: Enhances membrane permeability.
Oral Bioavailability >90%>90%Neutral: Both are well absorbed, but N-Me is faster.
Plasma Half-Life (Parent) 30–60 hours1–3 hoursDecreased: Rapid hepatic clearance.
Primary Active Species Parent CompoundN-Demethylated MetaboliteShift: Efficacy driven by metabolite.
MES Protection Weak / IneffectiveEffectiveEnhanced: Broader anticonvulsant spectrum.
Metabolic Stability High (Low clearance)Low (High clearance)Decreased: Vulnerable to N-dealkylation.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability (Metabolic Liability)

Objective: To quantify the rate of N-demethylation.

  • Preparation: Prepare liver microsomes (human or rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Substrate: Spike test compounds (N-methylated vs. non-methylated) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the transition for the parent and the specific loss of mass corresponding to -CH3 (M-14).

  • Validation Check: The N-methylated compound should show rapid depletion (t1/2 < 30 min) with simultaneous appearance of the des-methyl peak. The non-methylated control should remain stable (>80% remaining at 60 min).

Protocol B: In Vivo Maximal Electroshock (MES) Test

Objective: To assess broad-spectrum efficacy (typically enhanced by N-methylation).

  • Subjects: Male CF-1 mice (18–25 g).

  • Dosing: Administer test compounds intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group.

  • Timepoint: Test at 0.5 h (peak N-methyl effect) and 4.0 h (metabolite effect).

  • Stimulus: Apply corneal electrodes. Deliver 60 Hz sine wave at 50 mA for 0.2 seconds.

  • Endpoint: Presence or absence of hindlimb tonic extension (HLTE). Abolition of HLTE indicates protection.

  • Data Analysis: Calculate ED50 using probit analysis.

  • Interpretation: N-methylated variants typically show lower ED50 (higher potency) at the 0.5 h timepoint compared to their non-methylated counterparts due to rapid brain entry.

References

  • Gerecke, M. et al. (1973). Chemical structure and anticonvulsant activity in the series of hydantoins, 5-ethyl-5-phenyl-hydantoin and derivatives. Arzneimittelforschung.

  • Strong, J. M. et al. (1974). Pharmacokinetics of methsuximide and N-desmethylmethsuximide in rhesus monkeys and humans. Journal of Pharmacokinetics and Biopharmaceutics.

  • Chen, G. et al. (1963).[7] Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide.[7] Epilepsia.[5][7]

  • Porter, R. J. et al. (1979). Plasma concentrations of methsuximide and N-desmethylmethsuximide.[6] Neurology.

  • Ritchie, T. J. et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity.[8][9][10] MedChemComm.[8]

Sources

Validation

Benchmarking the Antimicrobial Activity of Novel Pyrrolidinediones

Executive Summary: The "Privileged Scaffold" The pyrrolidine-2,4-dione ring system (classically known as tetramic acid ) represents a "privileged scaffold" in medicinal chemistry. Unlike traditional β-lactams or fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

The pyrrolidine-2,4-dione ring system (classically known as tetramic acid ) represents a "privileged scaffold" in medicinal chemistry. Unlike traditional β-lactams or fluoroquinolones, which often suffer from well-defined resistance mechanisms, pyrrolidinediones—exemplified by the natural product Reutericyclin —exhibit a distinct mode of action primarily targeting bacterial membrane energetics.

This guide benchmarks novel synthetic pyrrolidinediones against current Standards of Care (SoC). It moves beyond simple MIC reporting to a multi-dimensional analysis of bactericidal kinetics , biofilm eradication , and membrane depolarization .

Chemical Context & Structure-Activity Relationship (SAR)

To benchmark effectively, one must understand the structural drivers of potency.

  • The Warhead: The acidic enol moiety (pKa ~3–4) is essential for metal chelation and proton shuttling. Methylation of this group typically abolishes activity.

  • Lipophilicity: A hydrophobic side chain (often at C-3) is critical for partitioning into the bacterial membrane.

  • 2,4-dione vs. 2,3-dione: While 2,4-diones (tetramic acids) are potent bacteriostatic/cidal agents, recent data suggests pyrrolidine-2,3-diones possess superior anti-biofilm properties, often with lower intrinsic planktonic toxicity.

Benchmarking Framework: The Comparative Matrix

The following table synthesizes performance metrics for a representative novel pyrrolidinedione (Compound PD-X) against industry standards.

Table 1: Comparative Performance Profile
MetricNovel Pyrrolidinedione (PD-X)Reutericyclin (Natural Prototype)Vancomycin (SoC Control)Linezolid (SoC Control)
Primary Target Membrane Proton Motive Force (PMF)Membrane Proton Motive Force (PMF)Cell Wall Synthesis (Peptidoglycan)Protein Synthesis (50S Ribosome)
MIC (MRSA) 1 – 4 µg/mL0.5 – 2 µg/mL0.5 – 2 µg/mL1 – 4 µg/mL
MIC (VRE) 2 – 8 µg/mL1 – 4 µg/mLResistant (>32 µg/mL)1 – 4 µg/mL
Bactericidal Nature Rapid (< 4 hours)RapidSlow (Time-dependent)Bacteriostatic
Biofilm MBEC 16 – 32 µg/mLModerate ActivityPoor PenetrationModerate
Selectivity Index > 50 (Ideal Target)~10-20> 500> 100

Analyst Note: The critical advantage of pyrrolidinediones is activity against VRE (Vancomycin-Resistant Enterococci) and rapid bactericidal kinetics compared to Linezolid.

Experimental Protocols (Self-Validating Systems)

Protocol A: MIC Determination via Broth Microdilution

Standard:CLSI M07-A10 / ISO 20776-1. Objective: Determine the lowest concentration inhibiting visible growth.[1]

Step-by-Step Workflow:

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Validation: Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels must be verified, as pyrrolidinediones can chelate divalent cations, potentially skewing results if media is undefined.

  • Inoculum: Prepare a 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 to reach a final well concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution: Serial 2-fold dilutions in DMSO (final DMSO < 1%).

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Endpoint: Visual turbidity check.

    • QC Checkpoint:S. aureus ATCC 29213 must fall within the specific QC range (0.5–2.0 µg/mL for Vancomycin) for the plate to be valid.

Protocol B: Membrane Potential Assay (DiSC3(5))

Objective: Confirm the Mechanism of Action (Protonophore activity).[2][3] Rationale: If the compound works like Reutericyclin, it will dissipate the transmembrane potential (


) without necessarily forming large pores.[2][3]

Step-by-Step Workflow:

  • Dye Loading: Incubate S. aureus with 0.4 µM DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) until fluorescence stabilizes (quenching occurs as dye accumulates in polarized cells).

  • Baseline: Monitor fluorescence for 5 minutes to ensure stability.

  • Injection: Inject the Pyrrolidinedione at

    
     MIC.
    
  • Readout: A rapid increase in fluorescence indicates depolarization (dye release).

    • Positive Control:[1]Nisin (Pore former) or Valinomycin (K+ ionophore).

    • Negative Control: DMSO vehicle.

    • Differentiation: Unlike Nisin, Reutericyclin-class compounds typically do not allow Propidium Iodide (PI) entry, indicating the membrane remains structurally intact despite electrical collapse.

Visualization of Workflows & Mechanisms

Diagram 1: The Benchmarking Workflow

This diagram outlines the logical progression from synthesis to lead validation.

BenchmarkingWorkflow Synthesis 1. Synthesis (Pyrrolidine-2,4-dione) PrimaryScreen 2. Primary Screen (MIC/MBC - CLSI M07) Synthesis->PrimaryScreen HitSelect Hit Selection (MIC < 4 µg/mL) PrimaryScreen->HitSelect HitSelect->Synthesis Fail (Refine SAR) Cytotox 3. Safety Screen (Mammalian Cytotoxicity) HitSelect->Cytotox Pass Mechanistic 4. MOA Validation (DiSC3(5) & Time-Kill) Cytotox->Mechanistic SI > 10 LeadCand Lead Candidate (High Selectivity Index) Mechanistic->LeadCand

Caption: Logical workflow for filtering novel pyrrolidinediones from synthesis to lead candidate selection.

Diagram 2: Mechanism of Action (Protonophore Cycle)

Visualizing how tetramic acids kill bacteria compared to standard antibiotics.

MOA cluster_ext Extracellular Space (Low pH / High H+) cluster_mem Bacterial Membrane cluster_cyto Cytoplasm (High pH / Low H+) Compound_Ext Pyrrolidinedione (Protonated - Neutral) Diffusion Passive Diffusion (Lipophilic) Compound_Ext->Diffusion Compound_Int Deprotonation (Release H+) Diffusion->Compound_Int PMF_Collapse Collapse of PMF (ATP Depletion) Compound_Int->PMF_Collapse Acidification PMF_Collapse->Diffusion Anion Recycles Out

Caption: The "Proton Shuttle" mechanism. The neutral molecule enters, releases a proton (acidifying cytoplasm), and the anion recycles out, collapsing the energy gradient.

Critical Analysis & Troubleshooting

The "False Positive" Trap

Pyrrolidinediones are potent chelators. In in vitro assays, they may appear active solely because they strip essential iron or magnesium from the media.

  • Correction: Always run MICs in standard CAMHB (cation-adjusted) and consider running a parallel assay with excess iron. If activity disappears with excess iron, the mechanism is likely siderophore-mimicry rather than membrane disruption.

Gram-Negative Resistance

Most pyrrolidinediones are inactive against E. coli or P. aeruginosa due to the Outer Membrane (LPS) barrier.[4]

  • Strategy: Benchmark these compounds in combination with sub-inhibitory concentrations of Polymyxin B or Colistin (permeabilizers) to assess if the lack of activity is due to exclusion or lack of target engagement.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][5]

  • Gänzle, M. G. (2004).[4] Reutericyclin: biological activity, mode of action, and potential applications.[3][6] Applied Microbiology and Biotechnology.[4][7] [Link]

  • Schobert, R., & Schlenk, A. (2008). Tetramic acids as a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry.[3][8][9][10][11][12] [Link]

  • Valdes-Pena, M. A., et al. (2024).[11] Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[13] Protocols.io.[13] [Link][13]

Sources

Safety & Regulatory Compliance

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